Avenasterol
Description
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Properties
IUPAC Name |
10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWVPSBQQXUCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of Avenasterol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenasterol, a significant phytosterol in the plant kingdom, plays a crucial role in membrane function and serves as a precursor to essential bioactive compounds. Understanding its biosynthetic pathway is paramount for advancements in agriculture, nutrition, and pharmacology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, commencing from the primary precursor, acetyl-CoA, and culminating in the formation of Δ⁷-avenasterol and its subsequent conversion to Δ⁵-avenasterol. This document details the key enzymatic steps, presents available quantitative data on enzyme kinetics, and outlines experimental protocols for the analysis of pathway intermediates and the characterization of key enzymes. Visual diagrams generated using the DOT language are provided to illustrate the metabolic pathway and experimental workflows, facilitating a deeper understanding of the complex biological processes involved.
Introduction to this compound
This compound is a C29 stigmastane-type phytosterol characterized by an ethylidene group at the C-24 position of the sterol side chain. It exists in two primary isomeric forms, Δ⁷-avenasterol and Δ⁵-avenasterol (isofucosterol), which are important intermediates in the biosynthesis of other critical phytosterols (B1254722) like sitosterol (B1666911) and stigmasterol[1][2]. Beyond their structural roles in plant cell membranes, avenasterols and their derivatives are of significant interest due to their potential health benefits in humans, including cholesterol-lowering effects[1]. This guide focuses on the intricate enzymatic cascade responsible for the de novo synthesis of this compound in plants.
The this compound Biosynthesis Pathway: From Acetyl-CoA to Cycloartenol (B190886)
The journey to this compound begins with the universal precursor for isoprenoid biosynthesis, acetyl-CoA. The initial stages of this pathway are conserved across eukaryotes and involve the assembly of isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block[3].
The Mevalonate Pathway
In the cytosol, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[4]. The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a key rate-limiting step in isoprenoid biosynthesis[3][4]. Mevalonate is then phosphorylated and decarboxylated to yield IPP.
Squalene (B77637) and 2,3-Oxidosqualene (B107256) Synthesis
IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). A series of condensation reactions then lead to the formation of the 30-carbon molecule, squalene[5]. Squalene is subsequently epoxidized by squalene epoxidase to form 2,3-oxidosqualene, the final linear precursor for sterol synthesis[5].
Cyclization to Cycloartenol
In a crucial branching point that distinguishes plant sterol biosynthesis from that of fungi and animals, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor of phytosterols in most plants[5][6]. While a minor pathway involving lanosterol (B1674476) has been identified, the cycloartenol pathway is the predominant route in plants[7].
Core Biosynthetic Pathway: Cycloartenol to this compound
The conversion of cycloartenol to this compound involves a series of enzymatic modifications including demethylations, isomerizations, desaturations, and reductions. The key enzymes and their respective reactions are detailed below.
Initial Methylation and Isomerization
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Sterol C24-Methyltransferase 1 (SMT1) : The pathway towards C29 sterols like this compound begins with the methylation of cycloartenol at the C-24 position by SMT1, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce 24-methylenecycloartenol[5][8].
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Cyclopropylsterol Isomerase (CPI) : The cyclopropane (B1198618) ring of 24-methylenecycloartenol is then opened by CPI to form cycloeucalenol[9].
Demethylation at C-4 and C-14
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Sterol 4α-methyl Oxidase 1 (SMO1) : The first methyl group at the C-4 position is removed in a multi-step process initiated by SMO1[10].
-
Obtusifoliol 14α-demethylase (CYP51) : This enzyme catalyzes the removal of the 14α-methyl group from obtusifoliol, a key demethylation step[9].
-
Sterol C-14 Reductase (FACKEL/FK) : The resulting double bond at C-14 is then reduced by FK[9].
Isomerization and Second Methylation
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C-8,7 Sterol Isomerase (HYDRA1/HYD1) : HYD1 catalyzes the isomerization of the C-8 double bond to the C-7 position, forming 24-methylenelophenol[9].
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Sterol C24-Methyltransferase 2 (SMT2) : A second methylation at the C-24 position is carried out by SMT2, again using SAM as the methyl donor, to yield 24-ethylidenelophenol[5]. This is a critical branch point leading to the formation of C29 sterols.
Final Steps to this compound
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Sterol 4α-methyl Oxidase 2 (SMO2) : The second methyl group at the C-4 position of 24-ethylidenelophenol is removed by the action of the SMO2 enzyme family, leading to the formation of Δ⁷-avenasterol[11][12].
-
Δ⁷-Sterol-C5-Desaturase (DWF7/STE1) : This enzyme introduces a double bond at the C-5 position of Δ⁷-avenasterol to produce 5-dehydrothis compound[11][13][14].
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Δ⁵,⁷-Sterol-Δ⁷-Reductase (DWF5) : The final step in the formation of Δ⁵-avenasterol (isofucosterol) is the reduction of the C-7 double bond of 5-dehydrothis compound by DWF5[11].
Quantitative Data on Enzyme Kinetics
| Enzyme | Substrate | Km | Vmax/kcat | Plant Source | Reference |
| SMT1 | Cycloartenol | - | kcat: 0.01 s⁻¹ | Soybean (expressed in E. coli) | [4] |
| SMT1 | S-adenosyl-L-methionine | - | - | Soybean (expressed in E. coli) | [4] |
| SMT2 | 24-Methylene Lophenol | - | kcat: 0.001 s⁻¹ | Soybean (expressed in E. coli) | [4] |
| Δ⁷-Sterol C5(6)-Desaturase | Δ⁷-Sterols | - | - | Maize | [15] |
Note: The table is populated with available data. A comprehensive kinetic analysis for all enzymes in the pathway from a single plant source is not currently available in the literature.
Experimental Protocols
General Protocol for Phytosterol Extraction and Analysis
Objective: To extract and quantify this compound and its precursors from plant tissue.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the separation, identification, and quantification of phytosterols[11].
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Sample Preparation:
-
Homogenize fresh or lyophilized plant tissue in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Add an internal standard (e.g., epicoprostanol (B1214048) or betulin) for quantification[3].
-
-
Saponification:
-
Evaporate the solvent from the lipid extract.
-
Add ethanolic potassium hydroxide (B78521) and heat to hydrolyze steryl esters.
-
-
Extraction:
-
Extract the non-saponifiable lipids (containing free sterols) with a non-polar solvent such as n-hexane or diethyl ether.
-
Wash the organic phase to remove residual alkali.
-
-
Derivatization:
-
Evaporate the solvent and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., BSTFA with 1% TMCS) to increase their volatility for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program to separate the different sterol derivatives.
-
Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.
-
Quantify the individual sterols by comparing their peak areas to that of the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative method that often does not require derivatization[7].
General Protocol for a Microsomal Enzyme Assay (Example: Δ⁷-Sterol-C5-Desaturase)
Objective: To measure the activity of a membrane-bound enzyme involved in this compound biosynthesis.
Methodology: This protocol is based on the assay developed for maize Δ⁷-sterol C5(6)-desaturase[15].
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Microsome Preparation:
-
Homogenize plant tissue (e.g., coleoptiles) in a cold buffer solution.
-
Centrifuge the homogenate at low speed to remove cell debris and then at a higher speed to pellet mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
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-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal preparation, a buffer at the optimal pH, and required cofactors (e.g., NADH for the C5-desaturase)[15].
-
Add the substrate (e.g., radiolabeled or unlabeled Δ⁷-sterol).
-
Incubate the reaction at the optimal temperature for a specific time.
-
Stop the reaction by adding a strong alkali solution (which also saponifies any esters formed).
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Product Analysis:
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Extract the sterols from the reaction mixture as described in the phytosterol analysis protocol.
-
Separate the substrate and product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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If a radiolabeled substrate was used, quantify the product by liquid scintillation counting.
-
If an unlabeled substrate was used, quantify the product by GC-MS as described above.
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Mandatory Visualizations
Caption: Biosynthesis pathway of Δ⁵-Avenasterol from Acetyl-CoA in plants.
References
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of phytosterols. Kinetic mechanism for the enzymatic C-methylation of sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymology and Evolution of the SMT [biocyclopedia.com]
- 6. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]
- 7. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The SMO1 Family of Sterol 4α-Methyl Oxidases Is Essential for Auxin- and Cytokinin-Regulated Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Role of Arabidopsis sterol 4α-methyl oxidase2 family in embryo and postembryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [repository.upenn.edu]
- 14. The Arabidopsis dwf7/ste1 mutant is defective in the delta7 sterol C-5 desaturation step leading to brassinosteroid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant sterol biosynthesis: identification and characterization of higher plant delta 7-sterol C5(6)-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
Avenasterol's Crucial Role in Plant Membrane Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenasterol, a prominent phytosterol in many plant species, plays a pivotal role in maintaining the structural integrity and functionality of plant cell membranes. As an essential component of the lipid bilayer, it modulates membrane fluidity, permeability, and stability, thereby influencing a wide range of cellular processes from signal transduction to stress responses. This in-depth technical guide explores the multifaceted functions of this compound in plant membranes, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers in plant biology, cell biology, and drug development seeking to understand and manipulate the roles of phytosterols (B1254722) in biological systems.
Introduction to this compound and Plant Membrane Structure
Plant cell membranes are dynamic structures composed primarily of a phospholipid bilayer, interspersed with a complex mixture of sterols and proteins. Unlike animal cell membranes which predominantly contain cholesterol, plant membranes feature a diverse array of phytosterols, including β-sitosterol, stigmasterol, campesterol, and this compound. This compound exists in two main isoforms, Δ5-avenasterol and Δ7-avenasterol, which differ in the position of a double bond in the sterol ring system. These molecules intercalate within the phospholipid bilayer, with their rigid ring structure influencing the packing of fatty acyl chains and their flexible side chains contributing to the dynamic nature of the membrane.
The precise composition of sterols within a plant membrane is crucial for its function and varies between plant species, tissues, and in response to environmental conditions. This compound, with its characteristic ethylidene group in the side chain, imparts specific biophysical properties to the membrane, contributing to the plant's ability to adapt to changing environments.
Quantitative Effects of this compound on Membrane Properties
While specific quantitative data for this compound's effects on membrane properties are not abundantly available in publicly accessible literature, its impact can be inferred from studies on closely related phytosterols and its known structural features. The following tables summarize the expected effects of this compound on key membrane parameters, based on the general behavior of phytosterols.
Table 1: Expected Impact of this compound on Membrane Fluidity
| Membrane Property | Technique | Expected Effect of this compound | Reference Compound |
| Membrane Fluidity (Acyl Chain Order) | Fluorescence Anisotropy | Decrease in fluidity (increase in anisotropy value) in the liquid crystalline state; Increase in fluidity in the gel state. | Cholesterol, β-sitosterol |
| Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Broadening and potential shift of the main phase transition peak of phospholipids. | Cholesterol, Stigmasterol |
Table 2: Anticipated Effects of this compound on Membrane Permeability and Stability
| Membrane Property | Technique | Expected Effect of this compound | Reference Compound |
| Permeability to Small Molecules | Osmotic Stress Assays, Fluorescence Leakage Assays | Decrease in permeability. | Cholesterol, β-sitosterol |
| Bilayer Thickness | Small-Angle X-ray Scattering (SAXS), Molecular Dynamics Simulations | Increase in bilayer thickness. | Cholesterol |
| Mechanical Stability | Micropipette Aspiration | Increase in membrane rigidity and resistance to lysis. | Cholesterol |
This compound's Role in Lipid Rafts and Signal Transduction
This compound is a key component in the formation of lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane. These rafts serve as platforms for the organization of signaling proteins and are involved in a variety of cellular processes, including pathogen defense and developmental signaling. While this compound itself is not typically a primary signaling molecule, its presence and concentration within the membrane can modulate the activity of membrane-associated proteins and signaling pathways.
One of the most significant roles of this compound is as a precursor in the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and responses to stress.
The composition of sterols in the membrane, including this compound, also plays a crucial role in the plant's response to abiotic stresses such as temperature fluctuations and drought. By modulating membrane fluidity, sterols help maintain membrane integrity and the function of embedded proteins under stress conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in plant membrane function.
Extraction and Analysis of this compound from Plant Tissues
Objective: To extract and quantify this compound from plant material.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation:
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Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered tissue into a glass tube.
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Lipid Extraction:
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Add 2 mL of chloroform (B151607):methanol (2:1, v/v) to the sample.
-
Add an internal standard (e.g., epicoprostanol) for quantification.
-
Vortex thoroughly and incubate at room temperature for 1 hour with occasional shaking.
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Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids into a new glass tube.
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Saponification:
-
Evaporate the chloroform under a stream of nitrogen.
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Add 2 mL of 1 M KOH in 90% ethanol (B145695) to the dried lipid extract.
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Incubate at 80°C for 1 hour to hydrolyze steryl esters.
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Unsaponifiable Fraction Extraction:
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After cooling, add 2 mL of water and 2 mL of n-hexane.
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Vortex and centrifuge to separate the phases.
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Collect the upper hexane (B92381) phase containing the unsaponifiable lipids (including free sterols).
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Repeat the hexane extraction twice.
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Derivatization:
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Evaporate the pooled hexane fractions under nitrogen.
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Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
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Incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.
-
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GC-MS Analysis:
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Inject 1 µL of the derivatized sample into the GC-MS system.
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Use a capillary column suitable for sterol analysis (e.g., HP-5MS).
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The oven temperature program should be optimized for sterol separation (e.g., start at 180°C, ramp to 280°C).
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of this compound based on the peak area relative to the internal standard.
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Preparation of Liposomes Containing this compound
Objective: To prepare model membranes (liposomes) incorporating this compound for biophysical studies.
Methodology: Thin-Film Hydration
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Lipid Mixture Preparation:
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In a round-bottom flask, dissolve the desired phospholipid (e.g., POPC) and this compound in chloroform at the desired molar ratio.
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Film Formation:
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Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
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Hydration:
-
Add a buffer solution (e.g., PBS, pH 7.4) to the flask.
-
Hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature of the phospholipid. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional):
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To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to:
-
Extrusion: Pass the MLV suspension repeatedly through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Sonication: Sonicate the MLV suspension using a probe or bath sonicator until the solution becomes clear.
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Measurement of Membrane Fluidity using Fluorescence Anisotropy
Objective: To assess the effect of this compound on the fluidity of lipid bilayers.
Methodology: Steady-State Fluorescence Anisotropy
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Probe Incorporation:
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Prepare liposomes with and without this compound as described in section 4.2.
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Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposomes by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., THF) to the liposome (B1194612) suspension with gentle mixing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Incubate the mixture in the dark for at least 30 minutes to allow for probe partitioning into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
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Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.
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Excite the sample with vertically polarized light at the excitation maximum of the probe (e.g., ~360 nm for DPH).
-
Measure the fluorescence intensity of the vertically (I_VV) and horizontally (I_VH) polarized emission at the emission maximum of the probe (e.g., ~430 nm for DPH).
-
Correct for instrument-specific factors (G-factor) by measuring the emission intensities with horizontally polarized excitation light (I_HV and I_HH). The G-factor is calculated as I_HV / I_HH.
-
-
Calculation:
-
Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
An increase in the anisotropy value indicates a decrease in membrane fluidity.
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Determination of Phase Transition Behavior by Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the phase transition temperature (Tm) of phospholipid bilayers.
Methodology: Differential Scanning Calorimetry
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Sample Preparation:
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Prepare concentrated suspensions of liposomes (e.g., 10-20 mg/mL lipid) with and without this compound in the desired buffer.
-
-
DSC Analysis:
-
Accurately load a known amount of the liposome suspension into an aluminum DSC pan and seal it hermetically.
-
Use an identical pan containing only the buffer as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Perform a heating scan at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transition of the phospholipid.
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-
Data Analysis:
-
The output is a thermogram showing the differential heat flow as a function of temperature.
-
The phase transition is observed as an endothermic peak.
-
Determine the peak temperature (Tm) and the width of the transition.
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Changes in the Tm and the shape of the peak upon incorporation of this compound provide information about its interaction with the phospholipid bilayer.
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Conclusion
This compound is a vital component of plant cell membranes, contributing significantly to their structural organization and function. Its role extends from modulating fundamental biophysical properties like fluidity and permeability to serving as a key precursor for the synthesis of brassinosteroid hormones. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate functions of this compound and other phytosterols. A deeper understanding of these molecules holds great promise for applications in agriculture, where manipulating sterol composition could enhance crop resilience, and in human health, where phytosterols are recognized for their cholesterol-lowering properties. Future research focusing on obtaining precise quantitative data for this compound's membrane effects and elucidating its specific interactions with membrane proteins will be crucial for fully unraveling its biological significance.
A Technical Guide to the Discovery and Isolation of Avenasterol from Oats
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the historical discovery and foundational methodologies for the isolation of avenasterols from oats (Avena sativa). It provides a comprehensive overview of the key scientific milestones, detailed experimental protocols from seminal and contemporary research, and quantitative data on avenasterol content in various oat cultivars. This document is intended to serve as a valuable resource for professionals in research, and drug development seeking a thorough understanding of these significant phytosterols (B1254722).
Discovery and Historical Context
Early studies on plant sterols, often termed "phytosterols," relied on classical chemical methods for extraction and separation. These techniques were painstaking and often involved large quantities of starting material. The discovery of specific isomers like Δ5-avenasterol and Δ7-avenasterol within the complex sterol profile of oats marked a significant advancement in the understanding of cereal grain lipid chemistry.
Chemical Structure and Classification of Avenasterols
Avenasterols are phytosterols characterized by a specific side-chain structure. The two most prominent avenasterols found in oats are Δ5-avenasterol and Δ7-avenasterol, which differ in the position of a double bond in the sterol nucleus.
Caption: Classification of Avenasterols within the Phytosterol Family.
Experimental Protocols for Isolation and Analysis
The isolation and analysis of avenasterols from oats involve several key steps, from initial extraction to final quantification. The methodologies have evolved from classical wet chemistry techniques to sophisticated chromatographic and spectrometric methods.
Historical Isolation Methods (Pre-1970s)
Early methods for isolating phytosterols from plant material were based on the principles of lipid extraction and saponification. A general workflow from that era would have included:
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Extraction of Crude Oil: Large batches of oat groats were ground and extracted with a nonpolar solvent like petroleum ether or hexane (B92381) to obtain the crude oat oil.
-
Saponification: The crude oil was then saponified by refluxing with a strong alcoholic alkali solution (e.g., potassium hydroxide (B78521) in ethanol). This process hydrolyzes the ester linkages of triglycerides and steryl esters, converting fatty acids into soluble soaps and leaving the unsaponifiable matter, which includes free sterols.
-
Extraction of Unsaponifiables: The saponified mixture was diluted with water and extracted repeatedly with a nonpolar solvent such as diethyl ether or hexane. The sterols, being insoluble in the aqueous soap solution, would partition into the organic layer.
-
Purification by Crystallization: The solvent from the combined organic extracts was evaporated to yield a crude sterol concentrate. This concentrate was then purified by repeated crystallization from solvents like ethanol (B145695) or methanol. The different solubilities of the various sterols would allow for some degree of separation.
-
Derivative Formation and Characterization: To further separate and identify the sterols, they were often converted into derivatives such as acetates or benzoates, which could be more readily crystallized and had distinct melting points.
Modern Isolation and Analytical Protocols
Contemporary methods offer much higher resolution, sensitivity, and speed for the isolation and quantification of avenasterols.
3.2.1. Sample Preparation and Extraction
-
Sample Preparation: Oat kernels are typically freeze-dried and finely ground to increase the surface area for extraction.
-
Lipid Extraction: The ground oat material is extracted using a solvent system such as chloroform:methanol (2:1, v/v) or by Soxhlet extraction with hexane.
-
Saponification: The extracted lipid fraction is saponified using a solution of potassium hydroxide in ethanol (e.g., 2 M) at an elevated temperature (e.g., 80°C) for approximately one hour. This step is crucial to liberate free sterols from their esterified forms.
-
Extraction of Unsaponifiable Matter: After cooling, the saponified mixture is diluted with water and the unsaponifiable fraction, containing the avenasterols, is extracted with a nonpolar solvent like hexane or diethyl ether. The extraction is typically performed multiple times to ensure complete recovery.
-
Purification: The combined organic extracts are washed with water to remove any remaining soap and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude sterol extract.
3.2.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The hydroxyl group of the sterols makes them less volatile. Therefore, they are typically derivatized to form trimethylsilyl (B98337) (TMS) ethers by reacting the crude sterol extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up gradually to separate the different sterol components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to a spectral library (e.g., NIST). Quantification is achieved by comparing the peak areas of the avenasterols to that of an internal standard.
Caption: Workflow for this compound Isolation and Analysis.
Quantitative Data on this compound Content in Oats
The concentration of avenasterols in oats can vary depending on the cultivar, growing conditions, and the part of the grain analyzed. The following tables summarize quantitative data from various studies.
Table 1: this compound Content in Different Oat Cultivars (mg/kg of dry weight)
| Oat Cultivar | Δ5-Avenasterol | Δ7-Avenasterol | Reference |
| Not Specified | Present (minor) | Present (minor) | [1][2] |
| Karen | Present (minor) | Present (minor) | [3] |
| Isaura | Present (minor) | Present (minor) | [3] |
Note: Many recent studies focus on the overall sterol profile and report avenasterols as minor components without specific quantification in mg/kg. The data indicates their consistent presence across different varieties.
Table 2: Relative Abundance of Avenasterols in Oat Sterol Profile (% of total sterols)
| Oat Component | Δ5-Avenasterol (%) | Δ7-Avenasterol (%) | Reference |
| Leaves (Sowing 1) | 1.8 | 2.4 | [1] |
| Leaves (Sowing 2) | 1.3 | 0.1 | [1] |
| Seeds | Minor portions | Minor portions | [3] |
Signaling Pathways and Biological Significance
While this guide focuses on the discovery and isolation of avenasterols, it is important to note their potential biological significance, which drives the interest in their extraction and purification. Phytosterols, including avenasterols, are known for their cholesterol-lowering effects. They compete with cholesterol for absorption in the intestine, leading to a reduction in serum LDL cholesterol levels. Further research is ongoing to elucidate the specific roles of different phytosterols in human health.
Caption: this compound's Competitive Inhibition of Cholesterol Absorption.
Conclusion
The discovery and isolation of avenasterols from oats represent a notable chapter in the study of cereal grain lipids. From the pioneering work of Idler and his colleagues, employing classical chemical techniques, to the precise and sensitive analytical methods used today, our ability to identify and quantify these compounds has advanced significantly. This technical guide provides a foundational understanding of these processes, offering valuable insights for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in harnessing the potential of these unique phytosterols.
References
Physicochemical Properties of Pure Avenasterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenasterol is a naturally occurring phytosterol found in various plant sources, notably in oats (Avena sativa), from which it derives its name. As a member of the sterol class of lipids, this compound shares a fundamental structural similarity with cholesterol but possesses a unique side-chain modification. This guide provides a comprehensive overview of the core physicochemical properties of pure this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of related workflows and biological interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
This document distinguishes between the two primary isomers of this compound: Δ5-avenasterol and Δ7-avenasterol, which differ in the position of a double bond within the sterol ring structure. It is important to note that the physicochemical properties can vary between these isomers.
Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound. These values have been compiled from various sources and represent the most current and reliable data available.
Table 1: General and Physical Properties of this compound Isomers
| Property | Δ5-Avenasterol | Δ7-Avenasterol | References |
| Molecular Formula | C₂₉H₄₈O | C₂₉H₄₈O | [1][2] |
| Molar Mass | 412.71 g/mol | 412.70 g/mol | [3][4] |
| Melting Point | 131-134 °C | 118–120 °C | [4][5] |
| Appearance | White to off-white powder | Solid | [5][6] |
| Purity | >95% | >98% | [7][8] |
Table 2: Solubility Profile of this compound
| Solvent | Δ5-Avenasterol Solubility | Δ7-Avenasterol Solubility | References |
| Water | Insoluble (Predicted: 1.2 x 10⁻⁶ g/L at 25°C) | Insoluble | [9] |
| Chloroform | Slightly Soluble | Slightly Soluble | [5][8] |
| Ethyl Acetate | Slightly Soluble | Not Specified | [5] |
| Methanol | Not Specified | Slightly Soluble | [8] |
Table 3: Spectroscopic and Chromatographic Data for this compound
| Technique | Data for this compound | References |
| Mass Spectrometry (MS) | Predominant ion [M+H-H₂O]⁺ at m/z 395. MS² spectra can differentiate stigmasterol (B192456) from Δ5- and Δ7-avenasterol. | [10][11] |
| Nuclear Magnetic Resonance (NMR) | Predicted ¹H and ¹³C NMR spectra are available in databases. | [12] |
| UV-Vis Spectroscopy | General technique for sterol analysis; specific λmax for pure this compound not detailed in provided results. | [13][14][15] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on established techniques for the analysis of phytosterols (B1254722).
Melting Point Determination
The melting point of pure this compound can be determined using a capillary melting point apparatus.[2][14][16]
-
Apparatus: Mel-Temp apparatus or similar.
-
Procedure:
-
A small amount of the finely powdered, dry this compound sample is packed into a capillary tube to a height of 1-2 mm.[16]
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 2°C/min) for a precise measurement.[14]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[16]
-
For high purity samples, a sharp melting range of 0.5-1.0°C is expected.[2]
-
Solubility Determination
The solubility of this compound in various solvents can be determined by the equilibrium solubility method.[3]
-
Procedure:
-
An excess amount of pure this compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).
-
Optical Rotation Measurement
The optical rotation of a chiral molecule like this compound is measured using a polarimeter.[17][18][19][20]
-
Apparatus: Polarimeter.
-
Procedure:
-
A solution of known concentration of pure this compound is prepared in a suitable solvent (e.g., chloroform).
-
The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).
-
The sample solution is placed in a polarimeter cell of a known path length (typically 1 dm).
-
The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) by the solution is measured at a controlled temperature (e.g., 20°C).[19]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Spectroscopic Analysis
Mass spectrometry is a key technique for the structural elucidation and identification of this compound.[5][11][21][22]
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI) is often preferred for phytosterols as it generally provides better ionization.[5][21]
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in positive ion mode. For phytosterols, the protonated molecule [M+H]⁺ is often accompanied by a more abundant ion corresponding to the loss of a water molecule, [M+H-H₂O]⁺.[21] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule.[6][23][24][25][26]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.
Mandatory Visualizations
Experimental Workflow for Phytosterol Analysis
The following diagram illustrates a general workflow for the extraction, purification, and analysis of phytosterols like this compound from a plant source.
Caption: General workflow for the extraction and analysis of this compound.
Proposed Mechanism of Phytosterol Action on Cholesterol Metabolism
This diagram illustrates the generally accepted mechanism by which phytosterols, including this compound, are thought to influence cholesterol levels in the body.
References
- 1. us.typology.com [us.typology.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. ebm-journal.org [ebm-journal.org]
- 4. uk.typology.com [uk.typology.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of cholesterol and four phytosterols in foods without derivatization by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Showing Compound this compound (FDB030685) - FooDB [foodb.ca]
- 13. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. FAQ: Sterol Testing - Eurofins USA [eurofinsus.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. phytochemia.com [phytochemia.com]
- 19. digicollections.net [digicollections.net]
- 20. umw.edu.pl [umw.edu.pl]
- 21. mdpi.com [mdpi.com]
- 22. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. taylorfrancis.com [taylorfrancis.com]
- 24. books.rsc.org [books.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Avenasterol: An In-depth Technical Review of its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenasterol, a phytosterol predominantly found in oats and other plant sources, has garnered significant attention for its potential health benefits, including its antioxidant properties. This technical guide provides a comprehensive review of the current understanding of this compound's antioxidant capabilities, focusing on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
This compound exists in different isomeric forms, primarily Δ5-avenasterol and Δ7-avenasterol, which exhibit notable antioxidant effectiveness.[1][2][3][4][5][6][7][8][9] Its antioxidant activity is particularly pronounced at high temperatures, a property attributed to the ethylidene group in its side chain. This structural feature facilitates the formation of a stable allylic free radical, which can effectively quench reactive oxygen species and inhibit oxidative processes such as lipid peroxidation.[10]
Quantitative Antioxidant Activity of this compound-Containing Phytosterols (B1254722)
Direct quantitative data for pure this compound from standardized antioxidant assays are limited in publicly available literature. However, studies on phytosterol mixtures containing this compound provide valuable insights into its antioxidant potential. The following table summarizes the available quantitative data for a soybean germ phytosterol mixture which includes Δ7-stigmastenol (a synonym for Δ7-avenasterol).
| Antioxidant Assay | Sample | Concentration | % Inhibition / Activity | Reference |
| DPPH Radical Scavenging | Soybean Germ Phytosterols | 800 µg/mL | 5.69% | [2] |
| DPPH Radical Scavenging | Soybean Germ Phytosterols | 2000 µg/mL | 16.94% | [2] |
| DPPH Radical Scavenging | Soybean Germ Phytosterols | 10 mg/mL | 21.23% | [2] |
Note: The data presented is for a mixture of phytosterols and not for pure this compound. The study indicates this phytosterol mix showed weaker scavenging ability compared to the positive controls BHT and Vitamin C.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key antioxidant assays relevant to the study of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Protocol adapted from Chen et al., 2019: [2]
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in ethanol (B145695) is prepared.
-
Sample Preparation: this compound or a phytosterol extract is dissolved in a suitable solvent (e.g., ethanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: 1 mL of the DPPH solution is added to 3 mL of the sample solution at different concentrations.
-
Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.
General Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A specific volume of the sample (or standard, such as Trolox) is added to a defined volume of the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: The percentage inhibition of absorbance at 734 nm is calculated relative to a control (without antioxidant). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5][7][11][12][13]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
General Protocol:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are required.
-
Reaction Mixture: The sample or standard is mixed with the fluorescent probe in a multi-well plate.
-
Initiation of Reaction: The reaction is initiated by the addition of the peroxyl radical generator.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.[14][15][16][17][18]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[8][19][20][21][22]
General Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are typically used.
-
Loading of Fluorescent Probe: Cells are incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).
-
Treatment: The cells are then treated with the antioxidant compound (e.g., this compound) for a specific period.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a peroxyl radical generator like AAPH.
-
Fluorescence Measurement: The oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) is measured using a fluorescence plate reader.
-
Calculation: The CAA value is calculated based on the inhibition of DCF formation in the presence of the antioxidant compared to the control.
Inhibition of Lipid Peroxidation Assay
This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids.[23][24][25][26][27]
General Protocol:
-
Lipid Substrate: A lipid-rich system, such as linoleic acid emulsion or liposomes, is used as the substrate.
-
Initiation of Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, such as a ferrous iron salt or a free radical generator.
-
Incubation: The reaction mixture, with and without the antioxidant, is incubated at a specific temperature for a set duration.
-
Measurement of Peroxidation Products: The extent of lipid peroxidation is determined by measuring the formation of primary or secondary oxidation products. A common method is the TBARS (Thiobarbituric Acid Reactive Substances) assay, which measures malondialdehyde (MDA), a secondary oxidation product.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the amount of oxidation products in the sample to that in the control.
Potential Mechanisms of Antioxidant Action
While the direct molecular mechanisms of this compound's antioxidant activity are still under investigation, inferences can be drawn from its chemical structure and studies on other phytosterols.
Direct Radical Scavenging
The ethylidene group in the side chain of this compound is believed to be crucial for its antioxidant activity. It can donate a hydrogen atom to a free radical, forming a relatively stable allylic radical, thereby terminating the radical chain reaction.
Hypothetical Signaling Pathway Involvement
Although direct evidence linking this compound to specific antioxidant signaling pathways is scarce, studies on other phytosterols, such as fucosterol, suggest potential involvement of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and MAPK (Mitogen-activated protein kinase) pathways.[6][28]
-
Nrf2 Pathway Activation: It is plausible that this compound could activate the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[9][29][30][31][32] Oxidative stress or the presence of certain antioxidants can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.[33]
-
Modulation of MAPK Pathways: Phytosterols have been shown to modulate MAPK signaling pathways, such as p38 and ERK.[6][28][34][35][36] These pathways are involved in cellular responses to stress, including inflammation and apoptosis. By inhibiting the phosphorylation of key proteins in these pathways, this compound could potentially suppress the production of pro-inflammatory mediators and enhance cellular defense against oxidative stress.
Visualizations
Experimental Workflow for a Generic Antioxidant Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The characterization of soybean germ oil and the antioxidative activity of its phytosterols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08771K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 6. Fucosterol exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aetheion.com [aetheion.com]
- 8. polyphenols-biotech.fr [polyphenols-biotech.fr]
- 9. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 13. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 14. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. govinfo.gov [govinfo.gov]
- 16. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. ars.usda.gov [ars.usda.gov]
- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters [mdpi.com]
- 24. Carvedilol inhibition of lipid peroxidation. A new antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The 21-aminosteroid inhibitors of lipid peroxidation: reactions with lipid peroxyl and phenoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Structural Integrity of the Model Lipid Membrane during Induced Lipid Peroxidation: The Role of Flavonols in the Inhibition of Lipid Peroxidation | MDPI [mdpi.com]
- 27. Resveratrol inhibition of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 32. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. iris.unito.it [iris.unito.it]
- 35. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Avenasterol using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenasterol, a plant-derived sterol or phytosterol, is of significant interest in the food and pharmaceutical industries due to its potential health benefits, including cholesterol-lowering effects and antioxidant properties.[1] Accurate quantification of this compound in various matrices, such as vegetable oils, food products, and biological samples, is crucial for quality control, formulation development, and clinical research. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound. This application note provides a detailed protocol for the quantification of Δ5-avenasterol and Δ7-avenasterol using a reversed-phase HPLC system coupled with a suitable detector.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other phytosterols (B1254722) and sample matrix components. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of an external standard. Due to the lack of a strong chromophore in the this compound molecule, detection is typically performed at low UV wavelengths (around 205-210 nm), or with more universal detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
Experimental Protocols
Sample Preparation (Saponification and Extraction)
The majority of phytosterols in natural sources exist in esterified form. Therefore, a saponification step is necessary to hydrolyze these esters and liberate the free sterols for analysis.
Reagents and Materials:
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (95% or absolute)
-
Hexane (B92381) or Diethyl ether (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas
-
Sample (e.g., vegetable oil)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 2-5 g of the oil sample into a round-bottom flask.
-
Add 50 mL of 2 M ethanolic potassium hydroxide solution.
-
Reflux the mixture at 80°C for 60 minutes with constant stirring. This process hydrolyzes the sterol esters.
-
After cooling to room temperature, transfer the solution to a separatory funnel.
-
Add 50 mL of distilled water and mix gently.
-
Extract the unsaponifiable fraction (containing the free sterols) three times with 50 mL portions of hexane or diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of 1 M KOH, followed by washing with 50 mL portions of a 10% NaCl solution until the washings are neutral (pH 7).
-
Dry the organic phase by passing it through a column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 2-5 mL) of the mobile phase (or a suitable solvent like methanol/chloroform) for HPLC analysis.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required.
Instrumentation:
-
HPLC System (e.g., Agilent 1260 Infinity II or equivalent)
-
UV/Vis Detector, Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)
-
Reversed-Phase HPLC Column:
Chromatographic Conditions:
| Parameter | Condition A (UV Detection) | Condition B (CAD Detection) | Condition C (MS Detection) |
| Column | C18, 150 x 4.6 mm, 5 µm | C8, 150 x 4.6 mm, 2.7 µm | C18, 150 x 2.1 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Water (48:22.5:29.5, v/v/v), isocratic[4] | A: Methanol/Water/Acetic Acid (750:250:4), B: Acetone/Methanol/Tetrahydrofuran/Acetic Acid (Gradient)[5] | Acetonitrile/Water (0.01% Acetic Acid), gradient[6] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min[5] | 0.5 mL/min[6] |
| Column Temperature | 30°C | 50°C[5] | 30°C[6] |
| Injection Volume | 10-20 µL | 5 µL[5] | 10 µL |
| Detector | UV/Vis | Charged Aerosol Detector | Mass Spectrometer (APCI, positive mode) |
| Detection Wavelength | 205 nm | N/A | Scan m/z or SIM for this compound [M+H-H₂O]⁺ at m/z 395[7] |
| Run Time | ~20 min | ~35 min[5] | ~30 min |
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.
-
Perform serial dilutions to prepare a series of working standard solutions with concentrations ranging from approximately 1 to 100 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard. The linearity of the calibration curve should be verified (R² ≥ 0.999).
Data Presentation
The quantitative data for this compound and other major phytosterols from various vegetable oils are summarized in the table below. Concentrations are expressed in mg/100g of oil.
| Oil Type | Δ5-Avenasterol | β-Sitosterol | Campesterol | Stigmasterol | Reference |
| Soybean Oil | - | 118 | - | 61 | [8] |
| Corn Oil | - | 435 | High | High | [9] |
| Canola Oil | isomer detected | - | 184 | - | [9] |
| Olive Oil | Major | Major | Major | Minor | [10] |
| Spelt | Present | 62% of total | 21% of total | 4% of total | [8] |
| Wheat | Present | 62% of total | 21% of total | 4% of total | [8] |
Note: "-" indicates data not specified in the cited source.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from an oil sample.
Caption: Experimental workflow for this compound quantification.
Conceptual Signaling Pathway of this compound
This compound, as a phytosterol, plays a role in modulating cell membrane properties and can influence cellular signaling. The following diagram provides a conceptual overview of its potential involvement in cellular processes.
Caption: Conceptual role of this compound in cell signaling.
Conclusion
The described HPLC method provides a reliable and accurate approach for the quantification of this compound in various samples. Proper sample preparation, including saponification, is critical for accurate results, especially in complex matrices like edible oils. The choice of detector depends on the available instrumentation and the required sensitivity. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of phytosterols.
References
- 1. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymcamerica.com [ymcamerica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Avenasterol as a Food Quality Marker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenasterol, a phytosterol predominantly found in oats and other cereal grains, has emerged as a significant biomarker for assessing food quality. Its unique chemical structure, featuring an ethylidene group in the side chain, makes it particularly susceptible to oxidation, especially at elevated temperatures. This characteristic allows this compound and its oxidation products to serve as sensitive indicators of thermal stress and oxidative degradation in food products, particularly edible oils and processed foods. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a food quality marker.
Core Concepts
The application of this compound as a food quality marker is primarily based on two principles:
-
Depletion of Native this compound: During food processing, such as frying or baking, and throughout storage, this compound degrades. The extent of this degradation is proportional to the severity and duration of the processing conditions.
-
Formation of this compound Oxidation Products (AOPs): The oxidation of this compound leads to the formation of specific this compound Oxidation Products (AOPs). The presence and concentration of these AOPs can provide a more direct measure of oxidative damage.
By quantifying the remaining this compound content and/or the concentration of its specific oxidation products, researchers can gain valuable insights into the processing history and overall quality of a food product.
Quantitative Data Summary
The following tables summarize the typical content of this compound in various food matrices. These values can serve as a baseline for quality assessment.
Table 1: this compound Content in Unprocessed Edible Oils
| Oil Type | Δ5-Avenasterol (mg/100g) | Reference |
| Rice Bran Oil | 157.41 | [1] |
| Corn Oil | 20.0 - 50.0 | [2] |
| Rapeseed Oil | 10.0 - 40.0 | [2] |
| Almond Oil | 21.6 - 58.2 | [3] |
Table 2: this compound Content in Cereal Grains
| Cereal | This compound Content | Reference |
| Oats | Detected | [4] |
| Wheat | Detected | [4] |
| Rice Bran | Detected | [4] |
| Corn | Detected | [4] |
Note: Quantitative data for this compound in many cereal grains is often reported as part of the total phytosterol content and can vary significantly based on the cultivar and processing.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound in Edible Oils by GC-MS
This protocol details the analysis of this compound in edible oils using gas chromatography-mass spectrometry (GC-MS) after saponification and derivatization.
1. Materials and Reagents:
-
Edible oil sample
-
Ethanol (B145695) (95%)
-
Potassium hydroxide (B78521) (KOH) solution (50% w/w in water)
-
n-Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
5α-cholestane (internal standard)
-
This compound standard
2. Equipment:
-
Test tubes with screw caps
-
Water bath or heating block
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system with a capillary column (e.g., HP-5MS)
3. Procedure:
-
Saponification:
-
Extraction of Unsaponifiables:
-
Add 1 mL of deionized water and 2 mL of n-hexane to the cooled sample.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean tube.
-
Repeat the extraction twice more with 2 mL of n-hexane each time.
-
Combine the n-hexane extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent from the dried extract under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the residue.
-
Seal the tube and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.[5]
-
Injector Temperature: 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
4. Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum compared to the standard.
-
Quantify the this compound content using an internal standard method with 5α-cholestane. Prepare a calibration curve using the this compound standard.
Protocol 2: Extraction and Quantification of this compound in Cereal Products by LC-MS/MS
This protocol is suitable for analyzing this compound in more complex matrices like cereal flours and processed foods.
1. Materials and Reagents:
-
Cereal sample (finely ground)
-
Chloroform:Methanol mixture (2:1, v/v)
-
Potassium hydroxide (KOH) solution (2 M in ethanol)
-
n-Hexane (HPLC grade)
-
Isopropanol (LC-MS grade)
-
[d6]-cholesterol (internal standard)
-
This compound standard
2. Equipment:
-
Homogenizer or ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
LC-MS/MS system with a C18 column
3. Procedure:
-
Lipid Extraction:
-
Weigh approximately 1 g of the ground cereal sample into a centrifuge tube.
-
Add 10 mL of chloroform:methanol (2:1, v/v) and homogenize for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction twice.
-
Combine the supernatants and evaporate to dryness.
-
-
Saponification and Extraction:
-
Sample Preparation for LC-MS/MS:
-
Evaporate the final hexane (B92381) extract to dryness.
-
Reconstitute the residue in 1 mL of isopropanol.[7]
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a suitable modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for this compound and the internal standard.
-
-
5. Quantification:
-
Quantify this compound using the internal standard method with [d6]-cholesterol. Create a calibration curve with the this compound standard.
Visualization of Workflows and Concepts
Caption: Experimental workflow for this compound analysis.
Caption: this compound as a food quality indicator.
References
- 1. The Chemical Composition and Health-Promoting Benefits of Vegetable Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjsir.org [pjsir.org]
- 7. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Avenasterol into Liposomal Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are widely utilized as drug delivery vehicles.[1] The incorporation of sterols, such as cholesterol, is a common strategy to modulate the physicochemical properties of liposomes, enhancing their stability and controlling drug release.[2][3] Avenasterol, a phytosterol found in oats and other plant sources, presents a promising alternative to cholesterol. Its unique chemical structure may offer distinct advantages in terms of membrane fluidity, stability, and biological activity. These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into liposomal drug delivery systems.
Influence of this compound on Liposomal Characteristics
The inclusion of this compound in liposomal formulations is hypothesized to impact several critical quality attributes (CQAs).[4] Based on studies with structurally similar phytosterols (B1254722) like β-sitosterol, the following effects can be anticipated.[1][5]
Table 1: Anticipated Effects of this compound Incorporation on Liposomal Physicochemical Properties.
| Parameter | Liposomes without this compound | Liposomes with this compound | Rationale |
| Particle Size (nm) | 150 ± 25 | 100 - 200 | This compound can influence the packing of phospholipids (B1166683), potentially leading to smaller and more uniform vesicles.[6] |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 | The presence of this compound may result in a more homogenous population of liposomes.[7] |
| Zeta Potential (mV) | -15 to -30 | -20 to -40 | This compound can increase the negative surface charge, contributing to enhanced colloidal stability by preventing aggregation.[6][8] |
| Encapsulation Efficiency (%) | 60 - 75 | 70 - 90 | By increasing membrane rigidity and reducing permeability, this compound can improve the retention of encapsulated drugs.[1][5] |
| Drug Release | Faster initial release | Slower, more sustained release | This compound is expected to decrease membrane fluidity, thereby retarding the diffusion of the encapsulated drug from the liposome (B1194612).[3][9] |
Experimental Protocols
The following section provides detailed methodologies for the preparation and characterization of this compound-containing liposomes.
Protocol for Preparation of this compound-Containing Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.[10] This method involves the dissolution of lipids and this compound in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs), which can be further processed to obtain unilamellar vesicles of a desired size.[11][12]
Materials:
-
Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
This compound
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)[13]
-
Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)[11]
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amounts of phospholipids and this compound (e.g., a 2:1 molar ratio of phospholipid to this compound) and dissolve them in a suitable organic solvent in a round-bottom flask.[5] If encapsulating a lipophilic drug, it should be added at this stage.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.[10]
-
Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[13]
-
-
Hydration:
-
Add the aqueous hydration buffer (which may contain a hydrophilic drug for encapsulation) to the flask containing the lipid film.[12] The volume should be sufficient to achieve the desired final lipid concentration.
-
Hydrate the film by rotating the flask in the water bath (above the Tc of the lipids) for 1-2 hours.[11] Intermittent vortexing can aid in the formation of a homogenous suspension of MLVs.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into a syringe and attach it to one end of the extruder.
-
Pass the suspension through the membrane to another syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.[14]
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
Protocol for Characterization of this compound-Containing Liposomes
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior and stability of the liposomes and are typically measured using Dynamic Light Scattering (DLS).[15][16]
Procedure:
-
Dilute a sample of the liposomal suspension with the hydration buffer to an appropriate concentration.
-
Analyze the sample using a DLS instrument (e.g., Zetasizer Nano ZS).
-
Record the average particle size (Z-average), PDI, and zeta potential. Perform measurements in triplicate.[15]
3.2.2. Encapsulation Efficiency (EE%)
EE% determines the amount of drug successfully entrapped within the liposomes.[17]
Procedure:
-
Separate the liposomes from the unencapsulated drug using a suitable method (e.g., centrifugation, size exclusion chromatography).
-
Lyse the liposomes to release the encapsulated drug using a suitable solvent or detergent (e.g., Triton X-100).
-
Quantify the amount of drug in the lysed liposome fraction and the unencapsulated fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol for In Vitro Drug Release Study
In vitro release studies are performed to understand the drug release kinetics from the liposomal formulation. The dialysis method is commonly employed for this purpose.[18][19]
Procedure:
-
Place a known volume of the liposomal formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[9]
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time to determine the release profile.
Protocol for Cellular Uptake Study
Cellular uptake studies are essential to evaluate the efficiency with which the liposomes are internalized by target cells.[20]
Procedure:
-
Culture the target cells (e.g., cancer cell line) in a suitable medium.
-
Label the liposomes with a fluorescent probe.
-
Incubate the cells with the fluorescently labeled liposomes for different time periods.
-
Wash the cells to remove any non-internalized liposomes.
-
Analyze the cellular uptake of the liposomes using techniques such as fluorescence microscopy or flow cytometry.[21]
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and evaluation of this compound-containing liposomes.
This compound and the Hedgehog Signaling Pathway
Sterols, including cholesterol and potentially this compound, can act as modulators of the Hedgehog (Hh) signaling pathway by directly binding to the Smoothened (SMO) receptor.[22][23] This pathway is crucial in embryonic development and its dysregulation is implicated in cancer.
Caption: this compound's potential role in activating the Hedgehog signaling pathway.
Conclusion
The incorporation of this compound into liposomal delivery systems offers a promising strategy to enhance their stability and modulate drug release profiles. The protocols outlined in these application notes provide a framework for the successful formulation and characterization of this compound-containing liposomes. Further research is warranted to fully elucidate the specific advantages of this compound over other sterols and to explore its potential therapeutic applications, particularly in relation to its interaction with cellular signaling pathways such as the Hedgehog pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of Liposomal Formulations Containing Phytosterols Extracted from Canola Oil Deodorizer Distillate along with Tocopherols as Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abap.co.in [abap.co.in]
- 9. japsonline.com [japsonline.com]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. jptcp.com [jptcp.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. expresspharma.in [expresspharma.in]
- 19. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line | PLOS One [journals.plos.org]
- 22. Cellular Cholesterol Directly Activates Smoothened in Hedgehog Signaling | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of avenasterol during storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on maintaining the stability of avenasterol during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a phytosterol, a plant-based compound structurally similar to cholesterol, found in various grains and vegetable oils like oats and rye.[1] Its stability is a critical concern because, like other phytosterols (B1254722) with unsaturated bonds, it is susceptible to degradation, particularly through oxidation.[2][3] This degradation can lead to the formation of phytosterol oxidation products (POPs), which may not possess the beneficial properties of the parent compound and could have potential health implications.[2][4] Ensuring stability is crucial for accurate experimental results and for maintaining the efficacy and safety of this compound-containing products.
Q2: What are the primary factors that cause this compound degradation during storage?
The main factors influencing the chemical stability of this compound are environmental. These include:
-
Oxygen: As a primary driver of oxidation, the presence of oxygen is a major threat to the stability of unsaturated sterols.[3][5]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation.[5][6] Conversely, controlled low-temperature storage can extend shelf life.
-
Light: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds and compromising the molecule's integrity.[5][7]
-
Humidity: Moisture can facilitate hydrolytic reactions and potentially support microbial growth, both of which can lead to degradation.[5]
-
pH: Acidic conditions can catalyze the isomerization of this compound and similar ethylidene-side chain sterols, altering their structure.[8]
Q3: What are the main degradation pathways for this compound?
This compound primarily degrades through two main pathways: oxidation and isomerization.
-
Oxidation: This is the most common degradation route for phytosterols. The double bond in the sterol ring system makes it vulnerable to attack by reactive oxygen species, leading to the formation of various phytosterol oxidation products (POPs), such as epoxides, ketones, and hydroxylated derivatives.[2][3][4]
-
Isomerization: this compound, which has an ethylidene group in its side chain, can undergo acid-catalyzed isomerization. This process can convert it into a mixture of different isomers, which can complicate analysis and alter its biological activity.[8]
Below is a diagram illustrating the primary degradation pathways.
Q4: What are the most effective methods to improve the stability of this compound?
Several strategies can be employed to enhance this compound stability:
-
Antioxidant Addition: Incorporating antioxidants can effectively inhibit oxidative degradation. Common choices include tocopherols (B72186) (Vitamin E), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ).[2][9] Synergistic effects can sometimes be achieved by using combinations of antioxidants.[9]
-
Encapsulation: Encapsulating this compound creates a physical barrier against environmental factors like oxygen and light.[10][11] Techniques such as spray drying, emulsification, and liposome (B1194612) entrapment have been shown to improve the stability of phytosterols.[12]
-
Controlled Storage Conditions: Storing this compound at low temperatures (e.g., -20°C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) can significantly slow degradation.[6][13][14] Using opaque, airtight containers is also recommended.[13]
Troubleshooting Guide
Problem: My this compound sample shows unexpected peaks in GC-MS/LC-MS analysis after storage.
-
Possible Cause 1: Oxidation. The new peaks are likely phytosterol oxidation products (POPs).[4] This occurs when the sample is exposed to oxygen, elevated temperatures, or light.
-
Possible Cause 2: Isomerization. If the sample was exposed to acidic conditions, the unexpected peaks could be structural isomers of this compound.[8]
-
Solution: Ensure all solvents and materials are neutral or buffered. Avoid acid hydrolysis methods for sample preparation if this compound integrity is critical.[8]
-
-
Possible Cause 3: Contamination. The peaks may originate from contaminated solvents, glassware, or cross-contamination from other samples.
-
Solution: Use high-purity solvents, thoroughly clean all labware, and run a solvent blank to rule out contamination.
-
Problem: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause: Solvent-Mediated Degradation or Adsorption. The choice of solvent can impact stability. Additionally, highly pure compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Prepare standards fresh whenever possible. For short-term storage, use amber glass vials and store at low temperatures.[13] Chloroform and ethyl acetate (B1210297) are common solvents for phytosterols.[14] If storing for longer periods, consider flash-evaporating the solvent and storing the dry compound under inert gas at -20°C.
-
Problem: My encapsulated this compound formulation is showing signs of degradation.
-
Possible Cause 1: Ineffective Encapsulation. The chosen wall material may not be providing an adequate barrier to oxygen, or the encapsulation efficiency may be low, leaving a significant portion of the this compound unprotected.[10][15]
-
Solution: Re-evaluate the encapsulation method and materials. Optimize parameters like homogenization speed, pressure, or drying temperature.[15] Measure encapsulation efficiency to confirm the process is working as expected.
-
-
Possible Cause 2: Instability of the Encapsulating Material. The carrier material itself may be degrading or interacting with the this compound.
-
Solution: Select carrier materials known to be stable under your storage conditions. For example, in emulsions, the addition of lecithin (B1663433) can help inhibit crystallization and improve stability.[16]
-
Below is a troubleshooting workflow to diagnose stability issues.
Experimental Protocols
Protocol 1: Accelerated Stability Study (Schaal Oven Test)
This protocol is adapted from methods used to assess the stability of phytosterols in food matrices.[2]
-
Sample Preparation:
-
Accurately weigh 1-2 g of the this compound-containing sample (e.g., an oil, powder, or extract) into open glass beakers.
-
Prepare at least three replicates for each time point.
-
Store a control sample at -20°C in an airtight, opaque container.
-
-
Incubation:
-
Place the beakers in a convection oven set to a constant temperature, typically 60-65°C. This condition is designed to accelerate oxidation.
-
-
Time Points:
-
Remove one set of replicates from the oven at predetermined intervals (e.g., 0, 12, 24, 48, 96 hours).
-
-
Analysis:
-
Upon removal, immediately cool the samples and store them at -20°C until analysis.
-
Analyze the this compound content in all samples (including the time-zero and control samples) using a suitable method like GC-MS or HPLC.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time. A rapid decrease indicates poor stability under oxidative and thermal stress.
-
Protocol 2: Quantification of this compound and its Oxidation Products by GC-MS
This is a general workflow for analyzing phytosterols and their oxidation products.[4][17]
-
Lipid Extraction:
-
Extract the total lipid fraction from your sample using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
-
Saponification:
-
To a known amount of the lipid extract, add an internal standard (e.g., α-cholestanol).
-
Add ethanolic potassium hydroxide (B78521) (KOH) solution and heat at 80°C overnight to saponify the lipids, converting any sterol esters to free sterols.[18]
-
-
Extraction of Unsaponifiables:
-
After cooling, add water and extract the unsaponifiable fraction (containing the sterols) with a non-polar solvent like hexane (B92381) or diethyl ether. Repeat the extraction 2-3 times.
-
-
Derivatization:
-
Evaporate the solvent under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA) and heat at a high temperature (e.g., 115°C for 15 minutes) to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.[18]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a capillary column suitable for sterol analysis (e.g., a DB-5ms or equivalent).
-
Set an appropriate temperature program to separate the different sterol derivatives.
-
Identify this compound and its POPs based on their retention times and mass spectra compared to standards or library data. Quantify using the internal standard.
-
Below is a diagram of the GC-MS analysis workflow.
Reference Data
Table 1: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Effect on this compound | Recommended Mitigation Strategy |
| Temperature | Increased temperature accelerates oxidation and degradation rates.[5] | Store at low temperatures (-20°C for long-term). Avoid repeated freeze-thaw cycles.[14] |
| Oxygen | Primary driver of oxidation, leading to the formation of POPs.[3] | Store under an inert atmosphere (e.g., nitrogen, argon). Use airtight containers. |
| Light | UV and visible light can cause photodegradation.[5][7] | Store in amber or opaque containers. Keep in the dark. |
| Humidity | Can promote hydrolysis and microbial growth.[5] | Store in a desiccated environment or with a desiccant. |
| pH (Acidity) | Can cause structural isomerization.[8] | Maintain neutral pH in solutions. Avoid acidic reagents during processing. |
Table 2: Efficacy of Antioxidants in Inhibiting Phytosterol Oxidation
This table summarizes findings on the impact of different antioxidants on reducing the formation of Phytosterol Oxidation Products (POPs) in camellia seed oil heated at 180°C.[9]
| Antioxidant Treatment | Reduction in POPs Generation (µg/g) Compared to Control |
| Butylated Hydroxyanisole (BHA) | 222.1 |
| Tert-butylhydroquinone (TBHQ) | 336.2 |
| Vitamin E (VE) | 288.5 |
| Epigallocatechin gallate (EGCG) | 274.3 |
| Combination: VE + TBHQ + Citric Acid | Highest inhibition rate (42% total inhibition) |
Data synthesized from a study on phytosterols in camellia seed oil, indicating relative effectiveness.[9]
Table 3: Comparison of Encapsulation Techniques for Improving Phytosterol Stability
| Encapsulation Technique | General Principle | Advantages for Stability | Potential Issues |
| Spray Drying | Atomizing a phytosterol-containing emulsion into a hot air stream to form a powder.[11] | Scalable, cost-effective, good protection if wall material is chosen correctly.[12] | Thermal stress can degrade sensitive compounds; potential for surface-exposed phytosterols.[19] |
| Freeze Drying (Lyophilization) | Freezing the material and then reducing pressure to allow the frozen water to sublimate.[11] | Excellent for thermolabile substances, results in a porous, stable powder.[19] | Time-consuming, expensive, may require cryoprotectants to prevent aggregation.[19] |
| Emulsification/ Liposome Entrapment | Dispersing phytosterols in an oil phase within an aqueous phase, often stabilized by surfactants or phospholipids.[12][16] | High encapsulation efficiency, improves water dispersibility, can provide controlled release.[12][15] | Physical instability (e.g., creaming, coalescence) over time if not properly formulated.[19] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. DSpace [helda.helsinki.fi]
- 4. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Effect of temperature, oxygen and light on the degradation of β-carotene, lutein and α-tocopherol in spray-dried spinach juice powder during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acid-catalyzed isomerization of fucosterol and delta5-avenasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. qbdgroup.com [qbdgroup.com]
- 14. caymanchem.com [caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ijmr.net.in [ijmr.net.in]
- 18. Antioxidant Properties of Ergosterol and Its Role in Yeast Resistance to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Detection of Avenasterol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sensitive detection of avenasterol. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a phytosterol (plant sterol) found in various plant oils, grains, and nuts.[1] It exists in different isomeric forms, such as Δ5- and Δ7-avenasterol.[2][3] Sensitive detection is crucial for quality control in food products, as its presence can indicate authenticity or adulteration of oils like olive oil.[4] Additionally, phytosterols (B1254722) are studied for their health benefits, including cholesterol-lowering properties, making accurate quantification important in nutraceuticals and drug development.[5]
Q2: What are the primary analytical methods for the sensitive detection of this compound?
A2: The primary methods are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and quantifying volatile and thermally stable compounds. It offers high resolution and is often used with a flame ionization detector (FID) or a mass spectrometer.[6] A derivatization step is typically required for sterols to increase their volatility.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is advantageous as it often does not require derivatization, simplifying sample preparation.[7][8] Techniques like Atmospheric Pressure Chemical Ionization (APCI) are particularly effective for phytosterol analysis.[7][8]
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
A3: Derivatization is a chemical modification process used to convert analytes into a more suitable form for analysis. For sterols like this compound, this process (e.g., silylation) increases their volatility and thermal stability, which is essential for successful separation and detection using gas chromatography.[6] However, derivatization can sometimes alter retention times, potentially masking certain compounds if not carefully managed.[2]
Q4: Can this compound isomers (e.g., Δ5- and Δ7-avenasterol) be distinguished by common analytical methods?
A4: Differentiating between this compound isomers is a significant analytical challenge because they share the same molecular weight.[3][8] While tandem mass spectrometry (MS/MS) can help differentiate stigmasterol (B192456) from this compound isomers, Δ5- and Δ7-avenasterol produce very similar MS/MS spectra.[3] Separation is typically achieved through high-resolution chromatography, where differences in retention time under specific column and mobile phase conditions allow for their distinction.[2][3]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis
-
Q: My this compound peak is showing significant tailing in my GC-MS chromatogram. What are the possible causes and solutions?
-
A: Possible Causes:
-
Incomplete Derivatization: The hydroxyl group of this compound may not be fully derivatized, leading to interaction with active sites in the GC system.
-
Active Sites in the System: The GC inlet liner, column, or seals may have active sites (e.g., silanol (B1196071) groups) that interact with the analyte.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can interfere with peak shape.
-
Incorrect Temperature Program: A suboptimal oven temperature ramp rate can cause peak broadening.
-
-
A: Solutions:
-
Optimize Derivatization: Ensure the derivatization reagent is fresh and the reaction is carried out for the recommended time and temperature. Use a slight excess of reagent.
-
Deactivate the System: Use a deactivated inlet liner. If the problem persists, consider trimming the first few centimeters of the GC column or replacing it.
-
Clean the Inlet: Perform regular maintenance on the GC inlet, including replacing the liner and septum.
-
Adjust Temperature Program: Optimize the oven temperature program, potentially using a slower ramp rate around the elution temperature of this compound.
-
-
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
-
Q: I am struggling to achieve the required detection limits for this compound. How can I improve the sensitivity of my method?
-
A: Possible Causes:
-
Inefficient Extraction: The sample preparation method may not be effectively extracting this compound from the matrix.
-
Ion Suppression (LC-MS): Co-eluting matrix components can suppress the ionization of this compound in the MS source.[8]
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Suboptimal MS Parameters: The mass spectrometer settings (e.g., collision energy, cone voltage) may not be optimized for this compound.
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Sample Loss During Preparation: Analyte may be lost during steps like saponification, liquid-liquid extraction, or solvent evaporation.
-
-
A: Solutions:
-
Improve Extraction: Optimize the saponification and liquid-liquid extraction steps. Ensure the pH and solvent polarity are ideal for this compound. Consider solid-phase extraction (SPE) for cleaner samples.[9]
-
Enhance Chromatographic Separation: Improve the separation of this compound from matrix components by adjusting the LC gradient or using a different column chemistry (e.g., C18 is favored for its hydrophobic interactions).[6]
-
Optimize MS Conditions: Perform a tuning and optimization of the MS parameters specifically for an this compound standard. For tandem MS, select the most stable and intense precursor-product ion transitions.
-
Use an Internal Standard: Incorporate an appropriate internal standard (e.g., a deuterated sterol) early in the sample preparation process to account for analyte loss and ionization variability.[10]
-
-
Issue 3: Co-elution and Inability to Separate Isomers
-
Q: I cannot separate Δ7-avenasterol from other sterols like stigmasterol or its Δ5 isomer. What can I do?
-
A: Possible Causes:
-
Inadequate Chromatographic Resolution: The chosen GC or LC column and conditions are not sufficient to resolve structurally similar isomers.
-
Direct Infusion MS: Direct infusion mass spectrometry without prior chromatographic separation cannot distinguish between isomers.[8]
-
-
A: Solutions:
-
High-Resolution Chromatography:
-
For LC: Use a high-efficiency column (e.g., a long C18 column with a smaller particle size). A study successfully used a Polaris C8-A column with an isocratic mobile phase of acetonitrile:2-propanol:water for separation.[2]
-
For GC: Employ a long capillary column (e.g., 30m or 60m) with a mid-polarity stationary phase, such as a 35%-diphenyl/65%-dimethyl polysiloxane phase, which has shown good resolution for sterols.[9]
-
-
Optimize Mobile/Carrier Phase:
-
For LC: Adjust the mobile phase composition and gradient to maximize the resolution between the target peaks.
-
For GC: Optimize the carrier gas flow rate and temperature program to improve separation efficiency.
-
-
Utilize Tandem MS (MS/MS): While MS/MS may not separate Δ5- and Δ7-avenasterol, it can effectively differentiate them from other sterols like stigmasterol based on unique fragmentation patterns.[3] This is crucial for confirmation even if chromatographic separation is incomplete.
-
-
Quantitative Data Summary
The following tables summarize key quantitative metrics for phytosterol analysis, providing a benchmark for method performance.
Table 1: Detection Limits for Phytosterols using GC-based Methods
| Method | Detection Limit Range | Analyte Class | Reference |
| GC-FID | 0.02 to 0.2 mg/kg | Phytosterols | [6] |
| GC-MS (SIM Mode) | 5 to 50 ng/mL | Phytosterols | [6] |
| GC-SIM-MS | <2.99 ng/mL | Hydroxy, triol, keto-derivatives | [11] |
| GC-SIM-MS | 14.6–36.3 ng/mL | Epoxide derivatives | [11] |
Table 2: Quantitative Data for this compound in Seed Oils
| Oil Source | Extraction | Method | This compound Content (mg/100g) | Reference |
| P. lactiflora Pall Seed Oils | SFE | HPLC | 10.951 | [6] |
| P. lactiflora Pall Seed Oils | Pressing | HPLC | 17.138 | [6] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Oil Matrix
This protocol describes a general procedure for extracting sterols from an oil sample prior to chromatographic analysis.
-
Saponification:
-
Weigh approximately 250 mg of the oil sample into a screw-capped tube.
-
Add an internal standard (e.g., 5α-cholestane or a deuterated sterol).
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Seal the tube and heat at 80°C for 1 hour in a water bath, vortexing occasionally to ensure complete saponification.
-
-
Extraction of Unsaponifiable Matter:
-
Cool the sample to room temperature.
-
Add 5 mL of deionized water and 10 mL of n-hexane.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer, which contains the unsaponifiable fraction (including this compound), to a clean tube.
-
Repeat the extraction twice more with 10 mL of n-hexane and combine the extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined hexane (B92381) extracts to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent (for LC-MS).
-
Protocol 2: GC-MS Analysis of this compound (Post-Sample Prep)
-
Derivatization (Silylation):
-
To the dried extract from Protocol 1, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS or N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane).
-
Add 100 µL of anhydrous pyridine (B92270) or another suitable solvent like hexane.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent GC-MS or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a mid-polarity equivalent.[12]
-
Injection: 1 µL in splitless mode.[12]
-
Inlet Temperature: 280°C.[12]
-
Oven Program: Initial temperature of 100°C for 2 min, ramp to 250°C at 5°C/min, then ramp to 320°C at 20°C/min and hold for 10-12 min.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for this compound-TMS derivative.
-
Mass Range (Full Scan): m/z 50-550 for initial identification.
-
-
Protocol 3: LC-MS/MS Analysis of this compound (Post-Sample Prep)
-
Reconstitution:
-
Reconstitute the dried extract from Protocol 1 in 200 µL of a suitable solvent mixture, such as acetonitrile/methanol (1:1, v/v).
-
Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system (e.g., Agilent, Waters).
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2 µm particle size).[10]
-
Mobile Phase:
-
Gradient: Start with a high aqueous percentage and ramp up to a high organic percentage over 15-20 minutes to elute the hydrophobic sterols.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.[13]
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[7] APCI often provides better sensitivity for sterols.[7]
-
Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Monitor the transition from the precursor ion [M+H-H₂O]⁺ to specific product ions.
-
-
Visualizations
Caption: Overall experimental workflow for this compound detection.
Caption: Troubleshooting logic for poor peak shape in GC-MS.
Caption: Troubleshooting workflow for low sensitivity in LC-MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound this compound (FDB030685) - FooDB [foodb.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production [mdpi.com]
- 9. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
Optimization of derivatization for GC analysis of avenasterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of avenasterol for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: Derivatization is a critical step for several reasons:
-
Increased Volatility: this compound in its native form has low volatility. Derivatization, most commonly silylation, converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, which is essential for its passage through the GC column.[1][2]
-
Improved Thermal Stability: The derivatization process enhances the stability of the molecule at the high temperatures used in the GC injector and column.[2]
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Enhanced Peak Shape: Derivatization minimizes interactions between the analyte and active sites in the GC column, resulting in sharper, more symmetrical peaks and improved resolution.[1][2]
Q2: What are the most common derivatization reagents for this compound?
A2: Silylation is the most common derivatization method for sterols, including this compound.[1] The most frequently used silylating reagents are:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% TMCS (trimethylchlorosilane) to enhance the reactivity, especially for sterically hindered hydroxyl groups.[1][2]
-
MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide): Another powerful silylating agent.[3][4]
-
HMDS (Hexamethyldisilazane) with TMCS: This mixture can facilitate rapid derivatization, sometimes even at room temperature.[1]
Q3: My sample contains this compound in esterified or glycosidic forms. What should I do before derivatization?
A3: For accurate quantification of total this compound, any esterified or glycosidic forms must be converted to free sterols prior to derivatization. This is typically achieved through hydrolysis:
-
Saponification (Alkaline Hydrolysis): This is the most common method for samples like refined oils and fats where sterols are mainly present as free sterols or steryl esters.[1] It involves heating the sample with an ethanolic or methanolic solution of potassium hydroxide (B78521) (KOH).[1][4]
-
Acid Hydrolysis: For samples with complex carbohydrate or protein matrices, or those containing steryl glycosides, an initial acid hydrolysis step (e.g., with hydrochloric acid) is necessary to break the glycosidic bonds before proceeding to saponification.[1][5]
Q4: How can I confirm that the derivatization of this compound was successful?
A4: Successful derivatization is indicated by a single, sharp peak for the this compound derivative in the gas chromatogram. Incomplete derivatization will often result in the appearance of two peaks for a single sterol: one for the derivatized form and another for the underivatized native form.[2] The underivatized sterol will typically have a longer retention time and a broader peak shape.[2]
Q5: How long are the this compound-TMS derivatives stable?
A5: TMS-ethers are susceptible to hydrolysis and should be analyzed within a few days of preparation.[1] To ensure stability, it is crucial to protect the derivatized samples from moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | 1. Incomplete hydrolysis of steryl esters or glycosides.2. Incomplete derivatization.3. Degradation of the derivative. | 1. Ensure complete saponification by optimizing reaction time and temperature. For complex matrices, perform an acid hydrolysis step prior to saponification.[1]2. Optimize derivatization conditions (see tables below). Ensure reagents are not degraded and that the sample is dry.[2]3. Analyze the sample as soon as possible after derivatization. Avoid exposure to moisture.[1] |
| Multiple peaks for this compound | 1. Incomplete derivatization, resulting in both the derivatized and underivatized forms being present.2. Formation of enol-TMS ethers if keto-sterols are present and not properly derivatized (less common for this compound). | 1. Increase the amount of silylating reagent, add a catalyst (e.g., 1% TMCS), or increase the reaction temperature and/or time.[1][2][6]2. If keto-sterols are also of interest, a two-step derivatization involving methoximation prior to silylation might be necessary to prevent artifact formation.[2][3] |
| Broad, tailing peaks | 1. Presence of underivatized this compound due to incomplete reaction.2. Active sites in the GC liner or column. | 1. Re-optimize the derivatization procedure to ensure complete reaction.2. Use a deactivated liner and ensure the column is properly conditioned. Silanizing the glassware can also help.[7] |
| Co-elution with other sterols (e.g., sitosterol) | 1. The GC column phase may not provide sufficient selectivity. | 1. While a 95% dimethyl, 5% diphenyl-polysiloxane column is common, some co-elution of sitosterol (B1666911) and Δ5-avenasterol can occur.[1] Consider using a higher-polarity column, such as a 65% dimethyl-35% diphenyl polysiloxane phase, for better resolution.[1] |
| Injector fouling | 1. Excess derivatization reagent being injected. | 1. Carefully evaporate the derivatization reagents under a stream of nitrogen at a low temperature before injection. Be cautious to avoid loss of the more volatile sterol ethers.[1] |
Experimental Protocols
Protocol 1: Saponification for Liberation of Free Sterols
This protocol is suitable for samples where this compound is present as free sterols and steryl esters, such as in refined oils.
-
Weigh an appropriate amount of the sample into a flask.
-
Add an internal standard (e.g., 5α-cholestane, epicoprostanol, or dihydrocholesterol).[1]
-
Add a solution of 1-2.5 N potassium hydroxide (KOH) in ethanol (B145695) or methanol.
-
Heat the mixture at 60°C to 80°C for approximately 1 hour, or until saponification is complete.[1]
-
After cooling, extract the unsaponifiable fraction containing the free sterols using a nonpolar solvent like hexane (B92381) or diethyl ether.
-
Wash the extract to remove residual alkali and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen before proceeding to derivatization.
Protocol 2: Silylation of this compound
This protocol describes the formation of trimethylsilyl (TMS) ethers.
-
Ensure the dried lipid extract containing the free this compound is completely free of water.
-
Add the silylating reagent. A common choice is a 1:1 mixture of pyridine (B92270) and BSTFA containing 1% TMCS.[1]
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60°C to 70°C for 30 to 60 minutes.[1] Note that with some highly reactive silylating agents, the reaction may be complete in a shorter time at room temperature.[1]
-
After cooling, the sample can be directly injected into the GC or diluted with a suitable solvent like hexane.
Quantitative Data Summary
Table 1: Typical Saponification Conditions
| Parameter | Value | Reference |
| Reagent | 1-2.5 N KOH in Ethanol or Methanol | [1] |
| Temperature | 60°C - 80°C | [1] |
| Time | ~ 1 hour | [1] |
Table 2: Common Silylation Conditions for Sterols
| Reagent | Catalyst | Temperature | Time | Reference |
| BSTFA | 1% TMCS | 60°C - 70°C | 30 - 60 min | [1] |
| MSTFA | 10% TSIM | Room Temperature | 30 min | [3] |
| Sylon BFT | Pyridine | 70°C | 20 min | [8] |
| HMDS + TMCS | - | Room Temperature | 5 - 15 min | [1] |
Visualizations
References
- 1. aocs.org [aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of sterols in foods: recovery of free, esterified, and glycosidic sterols [agris.fao.org]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. GC Analysis of Sterols (Silylated Derivatives) in Olive Oil (Free Sterol Fraction) on SLB®-5ms after SPE using Discovery DSC-Si [merckmillipore.com]
How to prevent oxidation of avenasterol during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of avenasterol during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound, like other phytosterols (B1254722), possesses a polycyclic structure with a double bond in the sterol ring system, making it susceptible to oxidation. The presence of an ethylidene group in the side chain of Δ⁷-avenasterol also influences its reactivity. Factors such as exposure to atmospheric oxygen, elevated temperatures, light, and the presence of pro-oxidant agents (e.g., metal ions) can initiate and propagate oxidation, leading to the formation of various phytosterol oxidation products (POPs).
Q2: What are the common oxidation products of this compound?
A2: The oxidation of this compound can lead to a variety of products. The primary oxidation products are typically hydroperoxides, which are unstable and can further decompose into more stable secondary oxidation products. Common secondary oxidation products for phytosterols in general include hydroxy, epoxy, and keto derivatives. For Δ⁷-avenasterol, oxidation can occur at the C-7 position, leading to the formation of 7-keto-avenasterol and 7-hydroxy-avenasterol isomers (7α-OH and 7β-OH). The ethylidene group in the side chain can also be a site of oxidation, though specific products from this pathway are less commonly characterized in routine analysis.
Q3: What are the analytical consequences of this compound oxidation?
A3: The oxidation of this compound during analysis can lead to several undesirable consequences:
-
Inaccurate Quantification: The degradation of the target analyte (this compound) will result in an underestimation of its true concentration in the sample.
-
Interference: The formation of various oxidation products can introduce interfering peaks in the chromatogram, complicating the identification and quantification of this compound and other sample components.
-
Loss of Bioactivity Information: If the analysis is intended to assess the biological activity of an this compound-containing sample, the presence of oxidation products may confound the results, as these products may have different biological activities than the parent compound.
Troubleshooting Guide: Preventing this compound Oxidation
This guide provides solutions to common issues encountered during this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound during sample storage. | Exposure to oxygen, light, and elevated temperatures. | Store samples under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) in amber vials or containers wrapped in aluminum foil to protect from light. |
| Degradation of this compound during extraction. | Use of harsh extraction conditions (e.g., high temperatures, prolonged extraction times) and exposure to oxygen. | Employ milder extraction techniques such as cold solvent extraction or accelerated solvent extraction at moderate temperatures. Deoxygenate all solvents by sparging with nitrogen before use. Add an antioxidant, such as Butylated Hydroxytoluene (BHT) or α-tocopherol, to the extraction solvent (see Table 1 for recommended concentrations). |
| Formation of artifact peaks during GC-MS analysis. | Thermal degradation of this compound in the hot injector port. Oxidation catalyzed by active sites on the GC column. | Use a derivatization agent (e.g., BSTFA with 1% TMCS) to increase the thermal stability and volatility of this compound. Ensure the GC liner is clean and deactivated. Use a high-quality, low-bleed capillary column suitable for sterol analysis (e.g., DB-5MS). |
| Poor reproducibility of results. | Inconsistent sample handling and exposure to oxidative conditions. | Standardize all sample preparation and analysis steps. Minimize the time samples are exposed to air and light. Prepare fresh antioxidant solutions for each batch of extractions. |
Quantitative Data on Antioxidant Efficacy
The choice and concentration of an antioxidant are critical for preventing this compound oxidation. The following table summarizes the effectiveness of common antioxidants.
| Antioxidant | Recommended Concentration | Efficacy and Remarks |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) in solvent | A synthetic antioxidant that is highly effective at preventing lipid peroxidation. It is volatile and may not be suitable for all applications. |
| α-Tocopherol (Vitamin E) | 0.05 - 0.2% (w/v) in solvent | A natural antioxidant that is effective in protecting phytosterols. At higher concentrations, it may exhibit pro-oxidant activity under certain conditions. |
| Tertiary Butylhydroquinone (TBHQ) | 0.02% (w/w) in oil matrix | A highly effective synthetic antioxidant, often used in combination with other antioxidants for synergistic effects.[1] |
| Combination (VE + TBHQ + CA) | 0.02% each in oil matrix | A combination of α-tocopherol (VE), TBHQ, and citric acid (CA) as a synergist has been shown to have a high inhibition rate (up to 42%) of phytosterol oxidation in heated camellia seed oil.[1] |
Table 1: Recommended antioxidants and their concentrations for the prevention of this compound oxidation during analysis.
Experimental Protocols
Protocol 1: Extraction of this compound from Seed Samples with Oxidation Prevention
This protocol describes a method for extracting this compound from ground seed material while minimizing oxidation.
-
Sample Preparation:
-
Grind the seed sample to a fine powder using a cryogenic grinder to minimize heat generation.
-
Accurately weigh approximately 1-2 g of the powdered sample into a glass extraction thimble.
-
-
Solvent Preparation:
-
Prepare an extraction solvent of hexane (B92381):isopropanol (3:2, v/v).
-
Deoxygenate the solvent by sparging with high-purity nitrogen gas for at least 15 minutes.
-
Add BHT to the deoxygenated solvent to a final concentration of 0.05% (w/v).
-
-
Extraction:
-
Place the thimble containing the sample into a Soxhlet extractor.
-
Perform the extraction for 4-6 hours at a gentle heating rate to avoid excessive temperatures.
-
Throughout the extraction, maintain a positive pressure of nitrogen in the Soxhlet apparatus to prevent the ingress of air.
-
-
Solvent Removal and Storage:
-
After extraction, evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C.
-
Re-dissolve the lipid extract in a known volume of deoxygenated hexane containing 0.05% BHT.
-
Transfer the extract to an amber glass vial, flush with nitrogen, seal tightly, and store at -20°C until analysis.
-
Protocol 2: GC-MS Analysis of this compound with Derivatization
This protocol outlines the steps for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, including a derivatization step to enhance stability and chromatographic performance.
-
Sample Preparation:
-
Transfer an aliquot of the this compound extract (from Protocol 1) into a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp to 280°C at 10°C/min, hold for 10 min.
-
Ramp to 300°C at 5°C/min, hold for 5 min.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.
-
Quantify the this compound concentration using a calibration curve prepared from a certified reference standard.
-
Protocol 3: HPLC Analysis of this compound
This protocol provides a high-performance liquid chromatography (HPLC) method for the analysis of underivatized this compound.
-
Sample Preparation:
-
Prepare the this compound extract as described in Protocol 1.
-
Prior to injection, filter the extract through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
-
-
HPLC System:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (50:50, v/v). De-gas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) or UV detector set at 205 nm.
-
-
Injection and Analysis:
-
Inject 20 µL of the filtered sample.
-
Run the analysis for a sufficient time to allow for the elution of all components of interest.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the this compound concentration using a calibration curve.
-
Visualizations
This compound Oxidation Pathway
Caption: Simplified reaction pathway for the oxidation of this compound.
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound with preventative measures against oxidation.
References
Technical Support Center: Avenasterol Purity Assessment
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in accurately assessing the purity of avenasterol standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assessing the purity of this compound standards?
A1: The primary challenges in assessing this compound purity stem from its structural complexity. Key difficulties include:
-
Isomeric Complexity: this compound exists as multiple isomers, such as Δ5- and Δ7-avenasterol, which are structurally very similar and can be difficult to separate chromatographically.[1][2] Fucosterol (B1670223) is another stereoisomer that can pose separation challenges.[2]
-
Co-elution: Due to their similar structures, this compound isomers and other related phytosterols (B1254722) (e.g., β-sitosterol, campesterol) often co-elute in both gas chromatography (GC) and high-performance liquid chromatography (HPLC), making accurate quantification difficult.[3][4]
-
Chemical Instability: this compound is susceptible to oxidation and acid-catalyzed isomerization.[5][6] Improper handling or storage can lead to the formation of degradation products, which can be mistaken for impurities.
-
Analytical Method Limitations: Standard analytical techniques may lack the necessary resolution or sensitivity to distinguish between closely related sterol compounds.[7]
Q2: How should this compound standards be stored to maintain purity?
A2: Proper storage is critical to prevent degradation. Follow these guidelines:
-
Temperature: Store standards at or below -16°C in their original, unopened containers.[8]
-
Atmosphere: For unsaturated lipids like this compound, it is recommended to dissolve them in a suitable organic solvent, transfer to a glass container with a Teflon-lined closure, and store under an inert atmosphere (argon or nitrogen) at -20°C ± 4°C.[8]
-
Light and Moisture Protection: Store containers away from heat and light.[9] this compound powders can be hygroscopic; allow the container to reach room temperature before opening to prevent moisture absorption.[8]
-
Single Use: Whenever possible, consider standards as single-use items to avoid contamination and degradation from repeated handling.[8]
Q3: What are the common degradation products of this compound?
A3: this compound can degrade through oxidation and isomerization.
-
Oxidation Products (POPs): Like other phytosterols, this compound is susceptible to oxidation, leading to the formation of various phytosterol oxidation products (POPs).[6] These can include epoxides, ketones, and hydroxysterols.
-
Isomerization Products: Exposure to acidic conditions can cause the ethylidene side chain of Δ5-avenasterol to isomerize, creating a mixture of other isomers, including Δ5,23-stigmastadienols and Δ5,24(25)-stigmastadienol.[5] This interisomerization can significantly complicate purity analysis.[5]
Troubleshooting Guides
Issue 1: Multiple or Unresolved Peaks in Chromatography (GC/HPLC)
Q: My chromatogram for an this compound standard shows multiple peaks or poor separation. What is the cause and how can I fix it?
A: This is a common issue due to the presence of isomers and the structural similarity of phytosterols.[3][4]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Column Choice: For HPLC, a C18 column is often favored for phytosterol separation due to its hydrophobic interactions.[10] For GC, selecting the right column is critical for separating structurally similar sterols.[4]
-
Mobile/Stationary Phase: In HPLC, adjusting the mobile phase composition can alter selectivity.[4] In GC, a different stationary phase might be needed.[3]
-
Temperature Program (GC): Start with a lower initial oven temperature and use a slow temperature ramp to improve the separation of early-eluting peaks.[4]
-
Gradient Elution (HPLC): A shallower, more gradual gradient can improve the separation of closely related compounds.[3]
-
-
Consider Derivatization (Primarily for GC):
-
Phytosterols require derivatization to increase their volatility for GC analysis.[4] Incomplete derivatization can lead to broad or tailing peaks.[4][11]
-
Troubleshooting: Ensure the sample is completely dry before adding the silylating agent (e.g., BSTFA), as moisture interferes with the reaction.[4]
-
-
Check for Isomerization:
-
If the sample has been exposed to acidic conditions, the unexpected peaks could be isomers of this compound.[5] Review your sample preparation and handling procedures to eliminate any sources of acid.
-
Below is a workflow to address poor chromatographic resolution.
Issue 2: Ambiguous Mass Spectrometry (MS) Results
Q: My MS data shows multiple sterols with the same mass-to-charge ratio (m/z) as this compound. How can I differentiate them?
A: Isomeric sterols, such as Δ5-avenasterol, Δ7-avenasterol, and stigmasterol (B192456), share the same molecular weight and can be difficult to distinguish by MS alone.[2]
Troubleshooting Steps:
-
Tandem Mass Spectrometry (MS/MS):
-
MS/MS can help differentiate some isomers. For example, stigmasterol often produces a different fragmentation pattern compared to Δ5- and Δ7-avenasterol.[2][12]
-
Analyze the fragmentation patterns. Unsaturated side chains are more likely to undergo partial cleavage, which can be a diagnostic clue.[12]
-
-
High-Resolution Chromatography:
-
Chemical Derivatization for MS Analysis:
-
Derivatizing sterols to form picolinyl esters can aid in their differentiation by MS. The fragmentation of these derivatives in MS/MS and MS3 experiments can provide structural information to distinguish between isomers.[14]
-
Key Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound to trimethylsilyl (B98337) (TMS) ethers to increase volatility for GC analysis.[11]
Materials:
-
This compound standard or dried lipid extract (1-5 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Ensure the sample containing this compound is completely dry. Place it in a clean GC vial.
-
Add 0.1 mL of pyridine and 0.1 mL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and mix thoroughly.
-
Heat the vial at 60-70°C for 1 hour to ensure the reaction is complete.[11]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. Analyze within a few days as TMS-ethers can hydrolyze over time.[11]
Protocol 2: Analysis of this compound by RP-HPLC with Charged Aerosol Detection (CAD)
This method allows for the analysis of this compound without derivatization.[15][16]
Instrumentation and Conditions:
-
HPLC System: With a binary pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: C8 or C18, 150 x 4.6 mm, 2.7 µm particle size.[16]
-
Column Temperature: 50°C.[16]
-
Mobile Phase A: Methanol/water/acetic acid (750:250:4 v/v/v).[16]
-
Mobile Phase B: Acetone/methanol/tetrahydrofuran/acetic acid (details would be specified by the exact method).[16]
-
Flow Rate: 0.8 mL/min.[16]
-
Injection Volume: 5 µL.[16]
Procedure:
-
Prepare the this compound standard by dissolving it in a suitable solvent like methanol/chloroform (1:1 v/v).[16]
-
Set up the HPLC system with the specified conditions.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solution.
-
Acquire the data and integrate the peak corresponding to this compound. The CAD provides a response based on mass, which is useful for quantification.[15]
Quantitative Data Summary
The following table summarizes typical analytical parameters for phytosterol analysis, which can be used as a reference for method development.
Table 1: Typical Performance Characteristics of HPLC-CAD Method for Phytosterol Analysis
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.997 | [16] |
| Limit of Detection (LOD) | < 5 ng on-column | [16] |
| Limit of Quantification (LOQ) | < 10 ng on-column | [15] |
| Precision (RSD%) | < 5% | [16] |
| Analysis Time | 25 - 35 minutes | [16] |
Note: These values are representative and may vary depending on the specific instrument, column, and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid-catalyzed isomerization of fucosterol and delta5-avenasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Use & Storage of Reference Standards | USP [usp.org]
- 10. mdpi.com [mdpi.com]
- 11. aocs.org [aocs.org]
- 12. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 13. jascoinc.com [jascoinc.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Avenasterol vs. Beta-Sitosterol: A Comparative Analysis of Bioactivities
Avenasterol and beta-sitosterol (B1209924), both naturally occurring phytosterols (B1254722), are structurally similar compounds found in a variety of plant-based foods. While beta-sitosterol has been extensively studied for its diverse health benefits, research on the specific bioactivities of this compound is less comprehensive. This guide provides a comparative overview of the antioxidant, anti-inflammatory, anticancer, and cholesterol-lowering properties of these two phytosterols, supported by available experimental data.
At a Glance: Key Bioactivities
| Bioactivity | This compound | Beta-Sitosterol |
| Antioxidant | Limited data available; possesses antioxidant properties, particularly at high temperatures. | Demonstrates significant free radical scavenging activity. |
| Anti-inflammatory | Present in extracts showing anti-inflammatory effects, but specific activity is not well-quantified. | Exhibits potent anti-inflammatory effects by inhibiting key inflammatory pathways. |
| Anticancer | Limited data available; general anticancer properties are attributed to phytosterols as a group. | Shows cytotoxic effects against various cancer cell lines and induces apoptosis. |
| Cholesterol-Lowering | Contributes to the cholesterol-lowering effect of phytosterols by inhibiting cholesterol absorption. | Well-established cholesterol-lowering effects by competing with cholesterol for intestinal absorption.[1][2] |
Antioxidant Activity: A Clearer Picture for Beta-Sitosterol
The ability of a compound to neutralize harmful free radicals is a key measure of its antioxidant potential.
Beta-Sitosterol has demonstrated notable antioxidant activity in various in vitro assays. A common method to evaluate this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies have shown that beta-sitosterol can effectively scavenge DPPH radicals in a concentration-dependent manner. For instance, one study reported an IC50 value (the concentration required to scavenge 50% of DPPH radicals) for beta-sitosterol, indicating its potential as a potent antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant capacity of a compound can be determined using the DPPH assay. A solution of DPPH in a solvent like methanol (B129727) or ethanol (B145695) has a deep purple color. In the presence of an antioxidant, the DPPH radical is neutralized, and the color of the solution fades to yellow. The change in absorbance is measured using a spectrophotometer to quantify the radical scavenging activity.
Anti-inflammatory Effects: Beta-Sitosterol's Well-Defined Role
Chronic inflammation is a contributing factor to numerous diseases. Both this compound and beta-sitosterol are associated with anti-inflammatory properties, though the mechanisms for beta-sitosterol are more clearly elucidated.
Beta-Sitosterol has been shown to exert significant anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes. By suppressing NF-κB, beta-sitosterol can reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
This compound is often found as a component in plant extracts that exhibit anti-inflammatory activity.[3][4][5] For example, it has been identified in extracts that show topical anti-inflammatory effects.[4] However, studies that isolate and quantify the specific anti-inflammatory contribution of this compound are scarce. Therefore, while it likely contributes to the overall anti-inflammatory profile of these extracts, its individual potency and mechanisms of action require further investigation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
To assess anti-inflammatory activity, macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response and the production of nitric oxide (NO). The compound of interest is added to the cell culture, and the amount of NO produced is measured. A reduction in NO levels indicates an anti-inflammatory effect.
Anticancer Potential: Emerging Evidence for Beta-Sitosterol
The potential of phytosterols to inhibit cancer cell growth is an active area of research.
Beta-Sitosterol has demonstrated cytotoxic effects against a range of cancer cell lines, including breast, colon, and prostate cancer cells.[6][7][8] It is believed to induce apoptosis (programmed cell death) and inhibit cell proliferation. The IC50 values for beta-sitosterol's cytotoxicity have been reported for various cell lines, providing a quantitative measure of its anticancer potential.
This compound , like other phytosterols, is thought to contribute to the overall anticancer properties of plant-based diets.[6][7][8] However, specific studies focusing on the direct cytotoxic and apoptotic effects of isolated this compound on cancer cell lines are limited. Therefore, a direct comparison of its anticancer potency with that of beta-sitosterol is not currently possible.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell viability. Cancer cells are cultured in the presence of the test compound. The MTT reagent is then added, which is converted by metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is measured using a spectrophotometer.
Cholesterol-Lowering Mechanism: A Shared Path
One of the most well-documented health benefits of phytosterols is their ability to lower blood cholesterol levels.
Both This compound and Beta-Sitosterol contribute to this effect through a similar mechanism: they compete with cholesterol for absorption in the intestine.[1][2] Due to their structural similarity to cholesterol, they displace cholesterol from micelles, which are necessary for cholesterol absorption. This leads to a decrease in the amount of cholesterol absorbed into the bloodstream and an increase in its excretion.
Beta-Sitosterol's role in this process is particularly well-established, with numerous clinical studies confirming its efficacy in reducing LDL ("bad") cholesterol levels.[1] While this compound is a component of the phytosterol mixture that contributes to this effect, the specific contribution of this compound alone has not been as extensively quantified as that of beta-sitosterol.
Signaling Pathway: Inhibition of Cholesterol Absorption
The primary mechanism involves the competition between phytosterols and cholesterol for incorporation into micelles in the intestinal lumen. This reduces the amount of cholesterol that can be taken up by the enterocytes (intestinal cells).
Conclusion
While both this compound and beta-sitosterol are valuable components of a healthy diet with overlapping bioactivities, the current body of scientific evidence provides a much more detailed and quantitative understanding of the biological effects of beta-sitosterol. It exhibits well-documented antioxidant, anti-inflammatory, anticancer, and cholesterol-lowering properties, with established mechanisms of action. This compound is recognized as a contributor to the beneficial effects of phytosterol-rich foods, but further research is needed to isolate and quantify its specific bioactivities to the same extent as beta-sitosterol. For researchers and drug development professionals, beta-sitosterol currently offers a more robust foundation for further investigation and potential therapeutic applications.
References
- 1. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism [mdpi.com]
- 2. Phytosterols and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond cholesterol-lowering effects of plant sterols: clinical and experimental evidence of anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Phytosterols in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytosterols as anticancer dietary components: evidence and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Avenasterol Measurement
For researchers, scientists, and drug development professionals, the precise and accurate quantification of phytosterols (B1254722) such as avenasterol is critical for quality control, efficacy studies, and formulation development. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This guide provides an objective comparison of these methods, supported by experimental data, detailed methodologies, and a workflow for cross-validation.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for HPLC-MS and GC-MS in the context of phytosterol analysis, including this compound, compiled from various studies.
| Performance Metric | HPLC-MS | GC-MS | Key Observations |
| Linearity (R²) | ≥ 0.998[1][2] | > 0.998[1][2] | Both methods exhibit excellent linearity across a range of concentrations. |
| Limit of Detection (LOD) | 1.49 - 5 µg/mL[2] | 0.19 - 1 ng/mL[1][2] | GC-MS generally provides significantly lower detection limits, indicating higher sensitivity. |
| Limit of Quantification (LOQ) | 2.72 - 7 µg/mL[2] | 0.56 - 3 ng/mL[1] | In line with the LOD, the LOQ for GC-MS is substantially lower than for HPLC-MS. |
| Accuracy (% Recovery) | 97 - 103%[1] | > 99%[1][2] | Both techniques offer high accuracy with excellent recovery rates. |
| Precision (%RSD) | < 3%[1] | 1.39 - 10.5%[1] | Both methods demonstrate good precision with low intra-day and inter-day variability. |
| Analysis Time | ~4 - 35 min[1][3] | ~12 - 35 min[1] | Analysis times can be comparable, though some modern LC-MS/MS methods offer very rapid analysis.[3] |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using HPLC-MS and GC-MS, synthesized from established research for phytosterol analysis.
Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is based on reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity without the need for derivatization.
1. Sample Preparation (Saponification and Extraction):
-
Weigh an appropriate amount of the sample (e.g., 20 mg of edible oil) into a flask.[3]
-
Add an internal standard (e.g., d6-cholesterol).[3]
-
Perform alkaline saponification by adding 2 M ethanolic potassium hydroxide (B78521) solution and heating at 80°C for 60 minutes to liberate sterols from their esterified forms.[3]
-
After cooling, add deionized water and perform liquid-liquid extraction with n-hexane (repeated three times).[3]
-
Combine the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in isopropanol (B130326) for LC-MS/MS analysis.[3]
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Shimadzu Prominence HPLC system or equivalent.[3]
-
Column: Agilent Zorbax XDB-C18 column (2.1 × 50 mm, 5 µm) or similar.[3]
-
Mobile Phase: Isocratic elution with acetonitrile/methanol (99:1, v/v).[3]
-
Flow Rate: 600 µL/min.[3]
-
Injection Volume: 3 µL.[3]
-
Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole mass spectrometer or equivalent.[3]
-
Ionization Mode: Positive ion atmospheric pressure chemical ionization (APCI).[3]
-
Detection: Selected reaction monitoring (SRM) for specific precursor-product ion transitions of this compound and the internal standard.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves derivatization to increase the volatility of the sterols for gas chromatographic analysis.
1. Sample Preparation (Saponification and Extraction):
-
Follow the same saponification and extraction procedure as described for the HPLC-MS method.
2. Derivatization:
-
Evaporate the extracted sample to dryness under nitrogen.
-
Add anhydrous pyridine (B92270) and a silylating agent (e.g., N-methyl-N-(trimethylsilyl)heptafluorobutyramide with 5% 1-methyl imidazole) to the dried extract.[4]
-
Heat the mixture to form trimethylsilyl (B98337) (TMS) ether derivatives of the sterols.
3. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A GC system or equivalent.
-
Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or similar.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 275°C.[5]
-
Oven Temperature Program: Start at an initial temperature, then ramp to a final temperature to ensure separation of different sterols. For example, hold at 65°C for 2 min, increase to 250°C at 15°C/min, then to 310°C at 5°C/min, and hold for 6 min.[5]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Detection: Full scan mode to identify sterols and selected ion monitoring (SIM) mode for quantification of this compound and the internal standard.[7]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of HPLC-MS and GC-MS methods for this compound measurement.
Conclusion
Both HPLC-MS and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC-MS is advantageous due to its simpler sample preparation, as it does not typically require a derivatization step.[8] This can lead to higher throughput in a quality control environment.
-
GC-MS generally offers superior sensitivity and is the preferred method for trace-level detection and for complex matrices where interferences may be a concern.[1][2] The mass spectral libraries available for GC-MS are extensive and can provide a higher degree of confidence in compound identification.[6]
Ultimately, a thorough cross-validation as outlined above allows a laboratory to choose the most suitable method for its specific application, ensuring the accuracy and reliability of the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. aocs.org [aocs.org]
- 7. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvest.usask.ca [harvest.usask.ca]
Avenasterols as a Biomarker for Oat Oil Authenticity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adulteration of high-value edible oils is a persistent issue, necessitating robust analytical methods for authenticity verification. This guide provides a comparative analysis of avenasterol as a specific biomarker for oat oil, alongside other analytical approaches. Experimental data is presented to support the validation of this biomarker, and detailed protocols for key analytical techniques are provided.
Avenasterols: A Promising Biomarker for Oat Oil
Oat oil is distinguished by its unique sterol profile, particularly its significant concentration of avenasterols, namely ∆5-avenasterol and ∆7-avenasterol. While other phytosterols (B1254722) like β-sitosterol, campesterol, and stigmasterol (B192456) are common in many vegetable oils, the elevated levels of avenasterols in oat oil present a strong case for their use as authenticity biomarkers.[1] Adulteration of oat oil with cheaper alternatives would lead to a discernible decrease in the relative concentration of these specific sterols.
Quantitative Comparison of Phytosterol Content in Vegetable Oils
The following table summarizes the typical concentrations of major phytosterols, including avenasterols, in oat oil compared to other common vegetable oils. This data highlights the potential of using this compound content to detect adulteration.
| Vegetable Oil | β-Sitosterol (mg/100g) | Campesterol (mg/100g) | Stigmasterol (mg/100g) | ∆5-Avenasterol (mg/100g) | Total Phytosterols (mg/100g) |
| Oat Oil | 100 - 200 | 20 - 40 | 1 - 5 | 10 - 30 | 150 - 300 |
| Corn Oil | 500 - 1000 | 150 - 250 | 50 - 100 | 5 - 15 | 700 - 1300[2] |
| Soybean Oil | 150 - 300 | 40 - 70 | 30 - 60 | 2 - 8 | 250 - 450[2] |
| Sunflower Oil | 150 - 250 | 15 - 30 | 10 - 20 | 5 - 15 | 200 - 350[2] |
| Olive Oil | 100 - 200 | 10 - 20 | < 5 | < 5 | 150 - 250[2] |
| Rapeseed Oil | 400 - 600 | 200 - 350 | < 5 | 10 - 25 | 600 - 1000[2] |
| Rice Bran Oil | 400 - 600 | 150 - 250 | 100 - 200 | 20 - 40 | 1000 - 1200[2] |
Note: Values are approximate and can vary based on the cultivar, processing, and storage conditions.
As the table indicates, while rice bran oil also contains a notable amount of ∆5-avenasterol, the overall sterol profile, when analyzed in conjunction with other markers, can still differentiate it from oat oil.
Analytical Methodologies for Phytosterol Analysis
The accurate quantification of avenasterols and other phytosterols is crucial for validating oat oil authenticity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the two most prevalent and reliable techniques employed for this purpose.
Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Separation of non-volatile compounds based on their affinity to a stationary phase while being carried by a liquid mobile phase, followed by mass-based detection. |
| Sample Preparation | Requires derivatization (e.g., silylation) to increase the volatility of sterols.[3] | Can analyze sterols directly after extraction, avoiding derivatization.[4][5] |
| Resolution | Generally offers higher chromatographic resolution for complex sterol mixtures. | Resolution can be optimized with appropriate column and mobile phase selection. |
| Sensitivity | High sensitivity, especially in selected ion monitoring (SIM) mode.[3][6] | High sensitivity, particularly with atmospheric pressure chemical ionization (APCI).[4][5] |
| Speed | Analysis time can be longer due to the derivatization step and chromatographic run times. | Can offer faster analysis times as derivatization is not required. |
| Official Methods | AOCS Official Method Ch 6-91 utilizes GC for sterol analysis.[7] | Increasingly being adopted for routine analysis due to its robustness. |
| Advantages | Well-established and standardized methods available. Excellent separation of structurally similar sterols. | Simpler sample preparation. Suitable for thermolabile compounds. |
| Disadvantages | Derivatization adds a step to the workflow and can introduce variability. High temperatures in the injector can cause degradation of some sterols. | Co-elution of some sterols can be a challenge. Matrix effects can influence ionization. |
Experimental Protocols
Detailed methodologies for the analysis of avenasterols and other phytosterols in oat oil are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a standard method for the quantification of phytosterols in edible oils.
1. Sample Preparation (Saponification and Extraction)
-
Weigh approximately 250 mg of the oil sample into a screw-capped tube.
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Incubate at 60°C for 1 hour with occasional vortexing to saponify the triglycerides.
-
After cooling, add 5 mL of deionized water and 5 mL of hexane (B92381).
-
Vortex for 2 minutes and centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Transfer the upper hexane layer containing the unsaponifiable matter (including sterols) to a new tube.
-
Repeat the hexane extraction twice more.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).
-
Seal the tube and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Parameters
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target sterols.
High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) Protocol
This method offers a direct analysis of phytosterols without the need for derivatization.[4][5]
1. Sample Preparation (Saponification and Extraction)
-
Follow the same saponification and extraction procedure as described for the GC-MS protocol.
2. HPLC-APCI-MS Parameters
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI).
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target sterols.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound validation and a comparison of the analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simplified method for HPLC-MS analysis of sterols in vegetable oil [agris.fao.org]
- 6. GC/EI-MS method for the determination of phytosterols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciepub.com [sciepub.com]
Head-to-head comparison of different extraction techniques for avenasterol
A Head-to-Head Comparison of Avenasterol Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction techniques for this compound, a bioactive phytosterol known for its antioxidant and cholesterol-lowering properties. The performance of conventional and modern extraction methods is evaluated based on experimental data, focusing on yield, efficiency, and environmental impact.
Overview of Extraction Techniques
The isolation of this compound from plant matrices, primarily cereals like oats, is a critical step for its study and utilization.[1][2] Extraction techniques have evolved from traditional solvent-based methods to advanced green technologies that offer improved efficiency and sustainability.[1][3] This guide compares the following key methods:
-
Conventional Methods:
-
Soxhlet Extraction
-
Maceration
-
-
Modern Green Methods:
-
Supercritical Fluid Extraction (SFE)
-
Ultrasound-Assisted Extraction (UAE)
-
Microwave-Assisted Extraction (MAE)
-
Enzyme-Assisted Extraction (EAE)
-
Conventional Extraction Methods
Soxhlet Extraction is a traditional and widely used method for solid-liquid extraction.[4] It involves the continuous washing of a solid sample with a refluxing solvent, ensuring a thorough extraction. However, it is often characterized by long extraction times and high solvent consumption.
Maceration is a simple and cost-effective technique that involves soaking the plant material in a solvent at room temperature.[5] While it is suitable for heat-sensitive compounds, it is generally time-consuming and may result in lower extraction yields compared to other methods.[5]
Modern Green Extraction Technologies
Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent.[6] By manipulating temperature and pressure, the solvent properties of SC-CO₂ can be finely tuned to selectively extract specific compounds.[7] This method is prized for its ability to yield pure extracts without residual organic solvents.[6]
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create acoustic cavitation in the solvent.[8] The collapse of these cavitation bubbles near the sample matrix generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer, which leads to faster extraction and higher yields.[9][10]
Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and the moisture within the plant cells.[11] This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.[11][12] MAE significantly reduces extraction time and solvent volume.[3][13]
Enzyme-Assisted Extraction (EAE) is an environmentally friendly method that uses specific enzymes (e.g., cellulases, pectinases) to break down the plant cell wall components.[14][15] This targeted degradation facilitates the release of intracellular contents under mild temperature and pH conditions, preserving the integrity of thermolabile compounds.[15]
Head-to-Head Performance Comparison
The following table summarizes quantitative data from various studies to provide a clear comparison of the different extraction techniques for phytosterols, including this compound.
| Parameter | Soxhlet Extraction | Maceration | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Enzyme-Assisted Extraction (EAE) |
| Principle | Continuous hot solvent percolation | Soaking in solvent at room temp. | High-pressure fluid with tunable solvating power | Acoustic cavitation and cell disruption | Microwave heating and cell rupture | Enzymatic hydrolysis of cell walls |
| Typical Yield | Moderate to High[5] | Low to Moderate[5] | High (e.g., 6441 µg/g total phytosterols)[5] | High (e.g., 5106 µg/g total phytosterols)[5] | High (often higher than Soxhlet)[16] | High (can increase yield up to tenfold)[15] |
| Extraction Time | Long (6-24 hours)[4] | Very Long (hours to weeks)[1] | Short to Moderate (10-60 min)[6] | Short (15-30 min)[17] | Very Short (1-15 min)[16] | Moderate (minutes to a few hours)[15] |
| Solvent Consumption | High | High | Low (CO₂ is recycled) | Low to Moderate | Low | Low (aqueous medium)[15] |
| Selectivity | Low | Low | High (tunable via P & T)[7] | Moderate | Moderate | High (enzyme-specific) |
| Purity of Extract | Lower (co-extraction of impurities) | Lower | High (solvent-free product) | High | High | High |
| Operating Temp. | High (solvent boiling point) | Room Temperature | Mild (e.g., 40-60°C)[18] | Low to Moderate (e.g., 25-60°C)[15] | High (internally generated) | Mild (e.g., 40-60°C)[14] |
| Environmental Impact | High (organic solvents) | High (organic solvents) | Low (uses non-toxic CO₂) | Low | Low | Very Low (biodegradable enzymes) |
Note: Yields can vary significantly based on the plant matrix, solvent choice, and specific experimental conditions. The data presented is for comparative purposes based on available literature for phytosterols.
Experimental Protocols and Workflows
General Experimental Workflow for this compound Extraction
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a plant source.
Caption: A generalized workflow from raw plant material to the analysis of isolated this compound.
Detailed Methodologies
a) Soxhlet Extraction Protocol:
-
A known quantity of dried, powdered plant material (e.g., 10g of oat flour) is placed in a cellulose (B213188) thimble.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., 250 mL of n-hexane) is placed in a distillation flask.[1]
-
The apparatus is heated. The solvent vaporizes, travels up a distillation arm, and condenses in a condenser.
-
The condensed solvent drips into the thimble containing the sample, extracting the this compound.
-
Once the solvent level reaches the top of a siphon arm, it is siphoned back into the distillation flask, carrying the extracted compounds.
-
This cycle is repeated for several hours (e.g., 8 hours) to ensure complete extraction.
-
The resulting extract is then concentrated using a rotary evaporator.
b) Supercritical Fluid Extraction (SFE) Protocol:
-
The extraction vessel is loaded with ground plant material.
-
Liquid CO₂ is pumped to a high pressure (e.g., 200-400 bar) and heated to a supercritical temperature (e.g., 40-60°C).[18]
-
The supercritical CO₂ flows through the extraction vessel, dissolving the this compound.
-
The resulting solution (SC-CO₂ + extract) is depressurized in a separator vessel.
-
The pressure drop causes the CO₂ to return to a gaseous state, losing its solvent power and precipitating the extract.
-
The now gaseous CO₂ is re-compressed and recycled, while the solvent-free extract is collected.[19]
c) Ultrasound-Assisted Extraction (UAE) Protocol:
-
A weighed amount of plant material is suspended in a suitable solvent (e.g., ethanol) in a flask.
-
The flask is placed in an ultrasonic bath, or an ultrasonic probe is immersed in the mixture.
-
The mixture is subjected to ultrasound (e.g., 20-40 kHz) for a short period (e.g., 15-30 minutes).[17]
-
During sonication, the temperature is often controlled using a cooling jacket to prevent degradation of thermolabile compounds.
-
After extraction, the mixture is filtered or centrifuged to separate the solid residue from the extract.
-
The solvent is evaporated to yield the crude extract.
d) Enzyme-Assisted Extraction (EAE) Protocol:
-
The plant material is suspended in an aqueous buffer solution with a specific pH suitable for the chosen enzyme(s).
-
A specific enzyme or enzyme cocktail (e.g., cellulase (B1617823) and pectinase) is added to the slurry.[14]
-
The mixture is incubated at an optimal temperature (e.g., 50°C) with constant agitation for a set duration (e.g., 2 hours).[15]
-
The enzymes hydrolyze the cell wall, releasing the intracellular contents.
-
The reaction is terminated, often by briefly heating the mixture to denature the enzymes.
-
The solid material is separated by centrifugation, and the target compounds are recovered from the aqueous extract, often via subsequent liquid-liquid extraction with an organic solvent.
Logical Comparison of Extraction Techniques
The choice of an extraction method depends on balancing factors like yield, cost, environmental impact, and desired purity. The diagram below illustrates the relationships between these factors for the discussed techniques.
Caption: Relationship diagram comparing extraction methods based on key performance and sustainability metrics.
Conclusion
For researchers and professionals in drug development, the selection of an appropriate extraction technique for this compound is a critical decision.
-
Conventional methods like Soxhlet and maceration, while established, are increasingly being replaced due to their high solvent and energy consumption, long processing times, and lower efficiency.[1]
-
Modern green techniques offer significant advantages. SFE stands out for producing highly pure, solvent-free extracts, making it ideal for pharmaceutical and nutraceutical applications, though it requires a higher initial investment.[6] UAE and MAE provide rapid extraction with high yields and reduced solvent use, making them excellent for high-throughput screening and lab-scale production.[3][5] EAE represents a highly specific and gentle extraction method, perfect for preserving the bioactivity of sensitive compounds, and is one of the most environmentally benign options.[15]
Ultimately, the optimal choice depends on the specific application, balancing the need for purity, yield, scalability, and sustainability. For high-value applications where purity is paramount, SFE is a superior choice. For rapid and efficient extraction with a focus on green chemistry, UAE and MAE are highly recommended.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. Microwave-assisted extraction of β-Sitosterol: A by-product from Agave angustifolia Haw bagasse :: BioResources [bioresources.cnr.ncsu.edu]
- 14. mdpi.com [mdpi.com]
- 15. extractionmagazine.com [extractionmagazine.com]
- 16. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of ultrasound-assisted extraction to obtain mycosterols from Agaricus bisporus L. by response surface methodology and comparison with conventional Soxhlet extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
A Guide to the Inter-laboratory Validation of Avenasterol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of avenasterol, a phytosterol of interest for its potential health benefits. While a dedicated inter-laboratory round-robin study for this compound quantification is not publicly available, this document compiles and compares validation data from various published single-laboratory studies. This allows for an objective assessment of the performance of different analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Validated Methods
The quantification of this compound, often as part of a broader phytosterol profile, is crucial in various matrices, including vegetable oils, food products, and biological samples. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of performance characteristics for two common analytical approaches.
Table 1: Comparison of Validated Analytical Methods for Phytosterol Quantification (Including this compound)
| Parameter | GC-MS Method[1] | LC-MS/MS Method[2][3] |
| Analyte(s) | Campesterol, β-sitosterol, stigmasterol, ∆7-stigmasterol, ∆5-avenasterol, ∆7-avenasterol | Lophenol, 24-methyl-lophenol, 24-ethyl-lophenol, cycloartanol, 24-methylene-cycloartanol |
| Matrix | Vegetable Oils | Aloe vera gel powder |
| Linearity (R²) | Not specified | >0.999 |
| Limit of Detection (LOD) | 5 mg/kg | Not Specified (LOQ is 2.3–4.1 ng/mL) |
| Limit of Quantification (LOQ) | 15 mg/kg | 2.3–4.1 ng/mL |
| Accuracy (Recovery) | 93.5% - 101% | 95% - 105% |
| Precision (Intra-day %RSD) | Not specified | 2.6% - 6.4% |
| Precision (Inter-day %RSD) | Not specified | 3.8% - 7.3% |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. The following sections outline the key steps in the validated GC-MS and LC-MS/MS methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Vegetable Oils[1]
This method is suitable for the simultaneous determination of six phytosterols (B1254722), including ∆7-avenasterol, in vegetable oils.
-
Sample Preparation:
-
Alkaline hydrolysis of the oil sample at 70°C for 60 minutes.
-
Liquid-liquid extraction of the unsaponifiable matter with toluene.
-
Derivatization of the extracted phytosterols to their trimethylsilyl (B98337) (TMS) ethers to increase volatility for GC analysis.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph: Trace 1310 Thermo GC.
-
Mass Spectrometer: ISQ 7000 Thermo MS.
-
Column: TG-5MS Thermo column (30m × 0.25 mm ID × 0.25µm).
-
Injection: 1 µL in splitless mode.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C (hold for 1 min), ramped at 40°C/min to 280°C (hold for 20 min).
-
Temperatures: Injector at 260°C, transfer line at 280°C, and ion source at 250°C.
-
Detection: Single Ion Monitoring (SIM) mode for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Phytosterols[2][3]
This method was validated for the quantification of five phytosterols from Aloe vera gel and demonstrates high sensitivity.
-
Sample Preparation:
-
Extraction with a chloroform/methanol (2:1, v/v) solvent system.
-
This method allows for direct analysis without the need for derivatization or saponification[3].
-
-
Instrumentation and Analysis:
-
Liquid Chromatograph: Agilent Technology 1260 system.
-
Column: Ascentis Express C18 HPLC column (2.1 × 100 mm, 2.7 μm) with a guard column.
-
Injection Volume: 10 μL.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Mobile Phase: A gradient of Solvent A (acetonitrile/water, 90:10 v/v) and Solvent B (methanol/water/formic acid, 900:100:1, v/v/v).
-
Detection: Tandem mass spectrometry.
-
Visualization of Inter-laboratory Validation Workflow
An inter-laboratory validation study, also known as a ring trial, is the gold standard for assessing the reproducibility and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Generalized workflow for an inter-laboratory validation study.
This guide highlights the current state of analytical methodologies for this compound quantification. While direct inter-laboratory comparison data is not yet available, the presented validated methods offer robust starting points for researchers. The choice between GC-MS and LC-MS/MS will be guided by specific research needs, with GC-MS being a well-established method for broader phytosterol profiling in oils, and LC-MS/MS providing higher sensitivity for specific applications. Future inter-laboratory studies are encouraged to establish consensus methods and further enhance the reliability of this compound quantification across different laboratories and matrices.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
